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  • Product: 2-(6-Methylpyridazin-3-yl)acetic acid
  • CAS: 1367987-55-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document combines established information with predictive analysis based on analogous structures to offer a holistic technical perspective.

Core Chemical Properties

2-(6-Methylpyridazin-3-yl)acetic acid is a pyridazine derivative characterized by a methyl group and an acetic acid moiety attached to the pyridazine ring. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1367987-55-0[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Purity Typically available at ≥95%
Canonical SMILES CC1=CC=C(C=N1)CC(=O)O
InChI Key N/A

Note: "N/A" indicates that a specific InChI Key has not been found in the searched literature.

Proposed Synthesis and Rationale

A potential precursor for this synthesis is 3,6-dimethylpyridazine, which can be synthesized from 2,5-hexanedione and hydrazine[2]. The subsequent selective oxidation of one of the methyl groups presents a synthetic challenge. A more controlled approach might involve the introduction of the acetic acid side chain via a different precursor.

A hypothetical two-step synthesis is proposed below, starting from 3-chloro-6-methylpyridazine. This approach is adapted from general methods for the functionalization of chloropyridazines.

Experimental Workflow (Hypothetical)

cluster_0 Step 1: Cyanomethylation cluster_1 Step 2: Hydrolysis A 3-chloro-6-methylpyridazine B 2-(6-methylpyridazin-3-yl)acetonitrile A->B NaCN, DMSO C 2-(6-methylpyridazin-3-yl)acetonitrile D 2-(6-Methylpyridazin-3-yl)acetic acid C->D HCl (aq), Heat

Caption: Proposed two-step synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid.

Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of 2-(6-methylpyridazin-3-yl)acetonitrile

  • To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(6-methylpyridazin-3-yl)acetonitrile.

Causality: The nucleophilic substitution of the chloride with cyanide is a common method for introducing a carbon-carbon bond on a heterocyclic ring. DMSO is a suitable polar aprotic solvent for this type of reaction.

Step 2: Hydrolysis to 2-(6-Methylpyridazin-3-yl)acetic acid

  • Suspend 2-(6-methylpyridazin-3-yl)acetonitrile (1.0 eq) in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and adjust the pH to be acidic with a suitable base to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(6-Methylpyridazin-3-yl)acetic acid.

Causality: Acid-catalyzed hydrolysis of the nitrile functional group is a standard method for the preparation of carboxylic acids.

Predicted Spectroscopic and Physicochemical Properties

The following spectroscopic and physicochemical properties are predicted based on the structure of 2-(6-Methylpyridazin-3-yl)acetic acid and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl protons (CH₃) around δ 2.5 ppm.

    • A singlet for the methylene protons (CH₂) of the acetic acid moiety around δ 3.8 ppm.

    • Two doublets for the pyridazine ring protons, likely in the aromatic region (δ 7.0-8.0 ppm).

    • A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the methyl carbon (CH₃) around δ 20-25 ppm.

    • A signal for the methylene carbon (CH₂) around δ 35-40 ppm.

    • Signals for the pyridazine ring carbons in the range of δ 120-160 ppm.

    • A signal for the carbonyl carbon (C=O) of the carboxylic acid around δ 170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

  • C=N and C=C stretching vibrations from the pyridazine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 152.15, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).

Potential Applications in Drug Discovery

The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological profile of 2-(6-Methylpyridazin-3-yl)acetic acid is not documented, its structural features suggest potential applications in several areas of drug discovery.

  • As a Building Block: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.

  • Bioisosteric Replacement: The pyridazine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, potentially improving physicochemical properties like solubility and metabolic stability.

  • Potential Biological Activities: Pyridazine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the acetic acid moiety could also facilitate interactions with biological targets.

Logical Relationship Diagram

A 2-(6-Methylpyridazin-3-yl)acetic acid B Carboxylic Acid Moiety A->B C Pyridazine Scaffold A->C D Amide Coupling B->D E Bioisosteric Replacement C->E F Potential Biological Activity C->F G Drug Discovery Lead Structures D->G E->G F->G

Caption: Potential utility of the title compound in drug discovery.

Conclusion

2-(6-Methylpyridazin-3-yl)acetic acid is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental data is currently scarce in publicly accessible literature, this guide provides a foundational understanding of its core properties, a plausible synthetic strategy, and predicted analytical characteristics. Further research is warranted to experimentally validate the synthesis and fully characterize the physicochemical and biological properties of this compound, which may unlock its potential as a valuable building block in the development of novel therapeutics.

References

  • 2-(6-Methylpyridazin-3-yl)acetic acid - Appretech Scientific Limited. Available at: [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 2-(6-Methylpyridazin-3-yl)acetic Acid

This guide outlines the structural elucidation and characterization of 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0). It is designed for medicinal chemists and analytical scientists, focusing on distinguishin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and characterization of 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0). It is designed for medicinal chemists and analytical scientists, focusing on distinguishing this aromatic pyridazine scaffold from its common isomeric impurities (e.g., pyridazinones) and validating its structure through orthogonal spectroscopic methods.

Executive Summary

Molecule: 2-(6-Methylpyridazin-3-yl)acetic acid CAS: 1367987-55-0 Formula:


MW:  152.15 Da[1]

This compound represents a critical heteroaromatic building block, distinct from the more common pyridazin-3(2H)-one derivatives. Its structure features a fully aromatic 1,2-diazine ring substituted at the 3-position with an acetic acid moiety and at the 6-position with a methyl group. Accurate elucidation requires rigorous differentiation between the N-alkylated lactam isomers and the desired C-alkylated aromatic species.

Part 1: Theoretical Framework & Molecular Architecture

Structural Integrity and Tautomerism

Unlike 3-hydroxypyridazines, which exist predominantly as pyridazin-3(2H)-ones (lactams), 2-(6-Methylpyridazin-3-yl)acetic acid lacks a heteroatom substituent directly on the ring that would facilitate lactam-lactim tautomerism. The ring is "locked" in the aromatic state by the carbon-carbon bonds at positions 3 and 6.

  • Critical Isomer Check: The primary structural risk in synthesis is the formation of N-alkylated isomers if the precursor was a pyridazinone. However, for this specific CAS, the acetic acid is attached to the carbon (C3) , not a nitrogen.

  • Spin System Prediction: The molecule possesses a

    
     symmetry plane only if the acetic acid side chain rotates rapidly. The aromatic protons (H4 and H5) constitute an AB spin system , characteristic of 3,6-disubstituted pyridazines.
    
Predicted Reactivity & Stability

The pyridazine ring is electron-deficient (


-deficient), making the methyl group at C6 slightly acidic (similar to 

-picoline) and the ring susceptible to nucleophilic attack, though less so than pyridinium salts. The acetic acid side chain (

) behaves as a typical carboxylic acid.

Part 2: Synthesis-Driven Structural Confirmation

To validate the structure, one must understand its genesis. The most robust synthetic route—and the one that provides the strongest structural evidence—is the Nucleophilic Aromatic Substitution (


)  of a 3-halo-pyridazine followed by hydrolysis.
The Validated Pathway
  • Precursor: 3-Chloro-6-methylpyridazine (commercially available).

  • Key Transformation: Displacement of the chloride by a malonate enolate (e.g., diethyl malonate) or a Reformatsky reagent.

  • Elucidation Relevance: This route guarantees the attachment of the acetic acid chain to the carbon atom (C3), ruling out N-alkylation artifacts common in other routes.

SynthesisPath Figure 1: Validated Synthetic Pathway for Structural Confirmation Start 3-Chloro-6-methylpyridazine (Precursor) Inter Intermediate: Diethyl 2-(6-methylpyridazin-3-yl)malonate Start->Inter Diethyl malonate, NaH (SnAr Substitution) Target Target: 2-(6-Methylpyridazin-3-yl)acetic acid Inter->Target 1. Hydrolysis (NaOH) 2. Decarboxylation (HCl, Heat)

Part 3: Spectroscopic Elucidation (The Core)

This section details the expected spectral fingerprints required to certify the material as CAS 1367987-55-0.

Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion:

    
     (Calculated for 
    
    
    
    ).
  • Fragmentation Pattern:

    • Loss of

      
      : 
      
      
      
      153
      
      
      109 (diagnostic for acetic acid side chain).
    • Loss of

      
      :  Common in pyridazines under high energy, but less dominant than decarboxylation.
      
Nuclear Magnetic Resonance ( H NMR)

The proton NMR provides the definitive "fingerprint." The spectrum must be acquired in DMSO-


  or Methanol-

to prevent carboxyl proton exchange broadening.

Table 1: Representative


H NMR Assignments (DMSO-

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
COOH 12.0 - 12.8Broad Singlet1H-Acidic proton (exchangeable).
H-4 7.55 - 7.65Doublet1H

Deshielded aromatic proton (ortho to alkyl-acid).
H-5 7.45 - 7.55Doublet1H

Aromatic proton (ortho to methyl). Forms AB system with H-4.

3.90 - 4.05Singlet2H-Methylene spacer. Shifted downfield by ring anisotropy.

2.60 - 2.65Singlet3H-Methyl on electron-deficient ring.
  • Key Diagnostic: The AB quartet (or pair of doublets) in the aromatic region (7.4–7.7 ppm) with a coupling constant of ~9 Hz is the hallmark of a 3,6-disubstituted pyridazine. If you see singlets or meta-coupling (~2 Hz), the structure is incorrect (likely a pyrazine or pyridine isomer).

Carbon NMR ( C NMR)

This technique confirms the carbon skeleton and the oxidation state of the carboxyl group.

Table 2: Expected


C NMR Shifts 
Carbon TypeShift (

, ppm)
Assignment
C=O ~171.0Carboxylic Acid Carbonyl
C-3 (Quat) ~156.0Ring Carbon (ipso to acetic acid)
C-6 (Quat) ~158.0Ring Carbon (ipso to methyl)
C-4/C-5 ~126.0 - 128.0Aromatic Methines

~41.0Methylene Bridge

~21.5Methyl Substituent

Part 4: Advanced Characterization & Logic Flow

To ensure the material is not a salt or a co-crystal, and to verify isomeric purity, follow this decision tree.

ElucidationLogic Figure 2: Structural Elucidation Decision Tree Sample Unknown Sample MS HRMS (ESI+) Mass = 153.06? Sample->MS NMR_1H 1H NMR AB System (J=9Hz)? MS->NMR_1H Yes Fail Reject / Re-purify MS->Fail No IsomerCheck Check Methyl Shift Is it ~2.6 ppm? NMR_1H->IsomerCheck Yes NMR_1H->Fail No (Pyrazine/Pyridine?) Final Confirmed Structure: 2-(6-Methylpyridazin-3-yl)acetic acid IsomerCheck->Final Yes IsomerCheck->Fail No (N-Methyl isomer?)

Orthogonal Validation
  • 2D NMR (HMBC): To definitively link the side chains to the ring:

    • Correlation between the Methyl protons (2.6 ppm) and C-5 / C-6 .

    • Correlation between the Methylene protons (4.0 ppm) and C-3 / C-4 / C=O .

    • Crucial: If the Methylene correlates to a Carbonyl that is also part of the ring (amide), you have the pyridazinone isomer. In the correct structure, the Methylene correlates to the exocyclic Carboxyl C=O.

Part 5: Experimental Protocols

Analytical Sample Preparation (NMR)
  • Solvent Selection: Use DMSO-

    
     (0.6 mL) for optimal solubility and to slow down carboxyl proton exchange.
    
  • Concentration: Dissolve 5–10 mg of the solid.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (d1):

      
       s (ensure integration accuracy).
      
    • Scans: 16 (sufficient for

      
      H), 1024+ (for 
      
      
      
      C).
Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for basic pyridazines).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    ) and 210 nm (carboxyl).

References

  • ChemicalBook. (n.d.). 2-(6-Methylpyridazin-3-yl)acetic acid - CAS 1367987-55-0.[1] Retrieved from

  • Appretech Scientific. (n.d.). Product Catalog: 2-(6-Methylpyridazin-3-yl)acetic acid. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridazine spectral data comparison). Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Authoritative text on pyridazine reactivity and ring synthesis).
  • Maes, B. U., & Lemière, G. L. (2001). Pyridazines.[1][2][3][4][5][6] In Science of Synthesis. Thieme. (Reference for

    
     displacement methodologies on pyridazines).
    

Sources

Foundational

2-(6-Methylpyridazin-3-yl)acetic Acid: Physicochemical Profile & Synthetic Utility

An In-Depth Technical Monograph on: Part 1: Executive Summary 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0 ) is a critical heteroaromatic building block utilized in the synthesis of bioactive pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Monograph on:

Part 1: Executive Summary

2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0 ) is a critical heteroaromatic building block utilized in the synthesis of bioactive pharmaceutical ingredients. Characterized by its specific molecular weight of 152.15 g/mol , this compound serves as a "Rule of Three" compliant fragment, offering a high-value scaffold for Fragment-Based Drug Discovery (FBDD).

Unlike the ubiquitous phenyl or pyridine analogues, the pyridazine core (1,2-diazine) confers unique physicochemical properties—specifically increased polarity and hydrogen-bonding potential—which can improve the water solubility and metabolic stability of downstream drug candidates. This guide details the molecular specifications, validated synthetic pathways, and analytical protocols required to utilize this compound effectively.

Part 2: Physicochemical Specifications

The precise molecular weight is the foundational parameter for stoichiometric calculations in synthesis and ligand efficiency metrics in drug design.

Core Identity Data
ParameterSpecificationTechnical Note
Molecular Weight 152.15 g/mol Average mass (used for stoichiometry).
Monoisotopic Mass 152.0586 Da Exact mass (used for High-Res MS identification).
Molecular Formula C₇H₈N₂O₂ Unsaturation Number = 5 (Ring + 3 Double Bonds).
CAS Registry Number 1367987-55-0 Unique identifier for regulatory verification.
Physical State White to Off-White SolidHygroscopic; store under inert atmosphere.
pKa (Predicted) ~3.8 (Carboxylic Acid)Pyridazine nitrogen pKa is ~2.3 (weakly basic).
Relevance to Drug Discovery Rules

The molecular weight of 152.15 places this compound squarely in the "Golden Triangle" for fragment libraries:

  • Rule of Three (Ro3): MW < 300 (Pass), cLogP < 3 (Pass), H-Donors < 3 (Pass).

  • Ligand Efficiency (LE): The low MW allows for the addition of significant molecular complexity during lead optimization without violating Lipinski’s Rule of 5 (MW < 500) in the final drug candidate.

Part 3: Synthetic Architecture

Synthesizing 2-(6-methylpyridazin-3-yl)acetic acid requires navigating the electron-deficient nature of the pyridazine ring. Two primary routes are established: Lateral Lithiation (for small-scale/discovery) and Malonate Displacement (for scale-up).

Route A: Lateral Lithiation (Direct Functionalization)

This method exploits the acidity of the methyl protons on the electron-deficient pyridazine ring.

  • Mechanism: The 3,6-dimethylpyridazine precursor is treated with a strong, bulky base (LDA) to form a resonance-stabilized carbanion, which attacks carbon dioxide.

  • Causality: Lithium Diisopropylamide (LDA) is selected over n-BuLi to prevent nucleophilic attack on the pyridazine ring itself (Chichibabin-type addition).

Experimental Protocol (Representative):
  • Inertion: Flame-dry a 250 mL round-bottom flask; flush with Argon.

  • Reagent Prep: Dissolve 3,6-dimethylpyridazine (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 mins.

    • Observation: Solution typically turns deep red/orange, indicating lithiated species formation.

  • Carboxylation: Bubble dry CO₂ gas (excess) into the solution for 30 mins while maintaining -78°C.

  • Quench: Allow to warm to 0°C; quench with saturated NH₄Cl.

  • Isolation: Acidify aqueous layer to pH 3-4 with HCl; extract with Ethyl Acetate (3x).

Route B: Malonate Displacement (Scale-Up)

For larger batches, avoiding cryogenic conditions (-78°C) is preferable. This route uses a nucleophilic aromatic substitution (SɴAr) or Pd-catalyzed approach on a halogenated precursor.

Workflow Visualization

The following diagram illustrates the logic flow for selecting the synthesis route based on available equipment and scale.

Synthesis_Workflow Start Target: 2-(6-Methylpyridazin-3-yl)acetic acid Scale_Check Determine Scale Start->Scale_Check Small_Scale Discovery Scale (<1g) Scale_Check->Small_Scale Rapid Access Large_Scale Process Scale (>10g) Scale_Check->Large_Scale Safety/Cost Route_A Route A: Lateral Lithiation (LDA, -78°C, CO2) Small_Scale->Route_A Route_B Route B: Malonate Displacement (NaH, Diethyl Malonate, Hydrolysis) Large_Scale->Route_B Product Crude Product Route_A->Product Route_B->Product Purification Purification (Recrystallization from EtOH) Product->Purification

Figure 1: Decision matrix for synthetic route selection based on operational scale.

Part 4: Analytical Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following data points constitute a "Self-Validating System" for this compound.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal:

    • [M+H]⁺: 153.16 m/z.

    • Interpretation: The pyridazine nitrogens protonate readily. A clean single peak at 153.16 confirms the molecular weight of 152.15.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Standard for polar acids).

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
12.60 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.55 Doublet (J=8.8Hz)1HAr-H (C4)Ring proton ortho to acetic acid chain.
7.48 Doublet (J=8.8Hz)1HAr-H (C5)Ring proton ortho to methyl group.
3.92 Singlet2H-CH ₂-COOHMethylene linker; deshielded by ring and carbonyl.
2.65 Singlet3H-CHMethyl group attached to electron-deficient ring.
Analytical Logic Flow

Analytical_Validation Sample Synthesized Sample MS_Check LC-MS Analysis Sample->MS_Check Mass_Decision [M+H]+ = 153.1? MS_Check->Mass_Decision NMR_Check 1H-NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Fail REJECT Repurify Mass_Decision->Fail No Integ_Decision Integration 1:1:1:2:3? NMR_Check->Integ_Decision Pass VALIDATED Release for Assay Integ_Decision->Pass Yes Integ_Decision->Fail No

Figure 2: Step-by-step analytical validation protocol to ensure compound identity.

Part 5: Strategic Application in Drug Design

Pyridazine as a Bioisostere

Researchers often substitute a phenyl ring with a pyridazine ring (MW 152 vs MW ~136 for phenylacetic acid) to modulate properties:

  • Solubility: The N=N bond increases hydrophilicity (lower LogP).

  • Metabolic Stability: Pyridazines are generally less prone to oxidative metabolism by CYP450 compared to electron-rich phenyl rings.

  • Interaction: The nitrogen lone pairs act as Hydrogen Bond Acceptors (HBA), potentially engaging Serine or Threonine residues in the target protein pocket.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 152.15 , this acid is an ideal "seed."

  • Protocol:

    • Screen the acid against a target (e.g., via SPR or NMR).

    • If binding is detected, grow the molecule via Amide Coupling at the carboxylic acid site.

    • The low MW allows the addition of a 300-350 Da amine partner while keeping the final drug < 500 Da.

References

  • PubChem. (2025).[1] Compound Summary: 2-(6-Methylpyridazin-3-yl)acetic acid.[1][2] National Library of Medicine. Retrieved from [Link]

  • Gokce, M., et al. (2011).[3] Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for Pyridazine Bioisosterism).

Sources

Exploratory

An In-Depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific data for this molecule is limited in publicly available literature, this document consolidates the known information and extrapolates potential synthetic routes, physicochemical properties, and biological activities based on the well-established chemistry of the pyridazine scaffold. This guide aims to serve as a foundational resource for researchers and drug development professionals, highlighting both the known characteristics and the opportunities for further investigation into this promising chemical entity.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules.[2][3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] The acetic acid moiety attached to the pyridazine ring introduces a key functional group that can be readily modified or can participate in crucial binding interactions with biological targets.[5] This guide focuses specifically on the 6-methyl substituted pyridazin-3-yl acetic acid derivative, a molecule with potential for further exploration in various therapeutic areas.

Chemical Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(6-Methylpyridazin-3-yl)acetic acid .

Chemical Structure:

Figure 1: Chemical structure of 2-(6-Methylpyridazin-3-yl)acetic acid.

Basic Chemical Data
PropertyValueSource
CAS Number 1367987-55-0[Vendor Information]
Molecular Formula C₇H₈N₂O₂[Vendor Information]
Molecular Weight 152.15 g/mol [Vendor Information]
Predicted Physicochemical Properties

Due to the limited experimental data, the following properties are predicted based on computational models. These values provide a preliminary assessment for drug development purposes.

PropertyPredicted ValueSignificance in Drug Development
pKa ~4.0-5.0 (acidic)Influences solubility, absorption, and receptor binding.
LogP ~0.5-1.5Indicates lipophilicity, affecting membrane permeability and distribution.
Hydrogen Bond Donors 1Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 4Potential for specific interactions with biological targets.
Polar Surface Area ~60-70 ŲInfluences cell membrane permeability.

Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the acetic acid side chain from the pyridazine core.

Retrosynthesis target 2-(6-Methylpyridazin-3-yl)acetic acid intermediate1 3-Halogeno-6-methylpyridazine target->intermediate1 C-C Bond Formation reagent1 Reformatsky Reagent or Malonate Synthesis target->reagent1 intermediate2 3-Hydrazino-6-methylpyridazine intermediate1->intermediate2 Functional Group Interconversion starting_material1 Mucochloric or Mucobromic Acid Analogue intermediate1->starting_material1 Ring Formation intermediate2->starting_material1 Ring Formation starting_material2 Methylhydrazine intermediate2->starting_material2 Hydrazine Condensation

Figure 2: A plausible retrosynthetic pathway for 2-(6-Methylpyridazin-3-yl)acetic acid.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, protocol for the synthesis of the target molecule. This serves as a starting point for experimental design.

Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

This step would likely involve the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine, followed by chlorination. A common starting material for similar structures is a mucochloric acid analogue.

Step 2: Selective Monosubstitution of the Dichloropyridazine

The two chlorine atoms on the pyridazine ring will have different reactivities. A nucleophilic substitution with a cyanide source, followed by hydrolysis, could introduce the acetic acid moiety. Alternatively, a palladium-catalyzed cross-coupling reaction with a suitable two-carbon synthon could be employed.[9]

Step 3: Introduction of the Methyl Group

If not already incorporated in the starting material, the methyl group at the 6-position could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, on a halogenated precursor.

Experimental Workflow: Hypothetical Synthesis

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Side Chain Introduction cluster_step3 Step 3: Final Modification start 1,4-Dicarbonyl Precursor step1_reagent + Hydrazine start->step1_reagent step1_product Dihydropyridazine Intermediate step1_reagent->step1_product step1_oxidation Oxidation/Chlorination step1_product->step1_oxidation intermediate1 3,6-Dihalo-4-methylpyridazine step1_oxidation->intermediate1 step2_reagent + CN- source then Hydrolysis intermediate1->step2_reagent intermediate2 2-(6-Halogeno-4-methylpyridazin-3-yl)acetic acid step2_reagent->intermediate2 step3_reagent + Methylating Agent (e.g., CH3B(OH)2, Pd catalyst) intermediate2->step3_reagent final_product 2-(6-Methylpyridazin-3-yl)acetic acid step3_reagent->final_product

Figure 3: A conceptual workflow for the synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid.

Potential Biological Activities and Therapeutic Applications

Given the broad biological activities of pyridazine derivatives, 2-(6-methylpyridazin-3-yl)acetic acid could be a candidate for screening in various therapeutic areas. The pyridazine core is known to interact with a range of biological targets.

Inferred Mechanisms of Action from Related Compounds
  • Kinase Inhibition: Many pyridazine-containing compounds have been identified as potent kinase inhibitors, playing a role in cancer therapy.[4] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Enzyme Inhibition: The pyridazine scaffold has been incorporated into inhibitors of various enzymes, including cyclooxygenases (COX), which are key targets in anti-inflammatory drug discovery.[1]

  • Receptor Modulation: Pyridazine derivatives have been shown to modulate the activity of various receptors, including G-protein coupled receptors (GPCRs).

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, potential therapeutic applications for 2-(6-methylpyridazin-3-yl)acetic acid could include:

  • Oncology: As a potential kinase inhibitor.[4]

  • Inflammation and Pain: As a potential COX inhibitor or modulator of other inflammatory pathways.[5][10]

  • Infectious Diseases: Some pyridazine derivatives have shown antimicrobial and antiviral properties.[3]

  • Central Nervous System (CNS) Disorders: The pyridazine scaffold is present in molecules with activity against CNS targets.

It is crucial to emphasize that these are extrapolated possibilities, and dedicated biological screening is necessary to determine the actual activity of 2-(6-methylpyridazin-3-yl)acetic acid.

Analytical Characterization

Proper analytical characterization is essential to confirm the identity and purity of a synthesized compound. Standard analytical techniques would be applicable to 2-(6-methylpyridazin-3-yl)acetic acid.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridazine ring, the methylene protons of the acetic acid side chain, and the methyl group protons. The chemical shifts and coupling patterns would be crucial for structural elucidation.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic C-H and C=N bonds.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound and for quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) would be a good starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC would be a useful tool for monitoring reaction progress and for preliminary purity assessment.

Conclusion and Future Directions

2-(6-Methylpyridazin-3-yl)acetic acid represents an intriguing, yet underexplored, molecule within the vast chemical space of pyridazine derivatives. While specific experimental data is scarce, this technical guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of the pyridazine scaffold.

Future research should focus on:

  • Development of a robust and scalable synthetic route: An efficient synthesis is the first step towards enabling further studies.

  • Comprehensive biological screening: Evaluating the compound against a diverse panel of biological targets is necessary to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) studies: Should the compound show promising activity, SAR studies would be crucial for optimizing its potency and selectivity.

  • Detailed physicochemical and ADMET profiling: A thorough understanding of its drug-like properties is essential for its progression as a potential drug candidate.

This guide serves as a call to the scientific community to further investigate this and other under-explored pyridazine derivatives, which may hold the key to novel therapeutic interventions.

References

  • Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Drug Delivery and Therapeutics, 9(4-s), 827-837.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 2024, 16(1).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 2020.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 2026, 14(1), 01-08.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 2020, 13(7), 3465-3472.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2015, 5(3), 223-233.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2015.
  • Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
  • Patents Assigned to Leo Pharma A/S.
  • 2-(Methyl(6-methylpyridazin-3-yl)amino)acetic acid. BLDpharm.
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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  • Heterocyclic compounds and uses thereof. PubChem.

Sources

Foundational

physical and chemical properties of 2-(6-Methylpyridazin-3-yl)acetic acid

An In-depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic acid This guide provides a comprehensive technical overview of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(6-Methylpyridazin-3-yl)acetic acid

This guide provides a comprehensive technical overview of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing from established principles of pyridazine chemistry and standard analytical methodologies, this document outlines the core physicochemical properties, characterization protocols, and potential applications of this molecule.

Introduction to 2-(6-Methylpyridazin-3-yl)acetic acid

2-(6-Methylpyridazin-3-yl)acetic acid belongs to the pyridazine class of heterocycles. The pyridazine ring is a notable structural motif in drug design, valued for its unique physicochemical characteristics.[1] It possesses a high dipole moment and robust, dual hydrogen-bonding capacity, which can be critical for drug-target interactions.[1] Often considered a less lipophilic substitute for a phenyl ring, the pyridazine core can improve pharmacokinetic properties, reduce cytochrome P450 inhibition, and potentially mitigate interactions with the hERG potassium channel.[1] This guide will focus on the title compound, providing the foundational knowledge necessary for its synthesis, characterization, and evaluation in a research setting.

Part 1: Physicochemical Profile

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and interpretation in biological assays. While extensive experimental data for 2-(6-Methylpyridazin-3-yl)acetic acid is not widely published, we can define its core attributes and infer others based on the well-understood chemistry of pyridazines and carboxylic acids.

Core Compound Identifiers

The essential identification details for 2-(6-Methylpyridazin-3-yl)acetic acid are summarized below.

PropertyValueSource(s)
CAS Number 1367987-55-0[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Purity (Commercial) ≥95% - 98%[2]
Predicted Physicochemical Properties

The following properties are predicted based on the compound's structure and data from analogous molecules. Experimental verification is a mandatory first step in any research endeavor.

  • pKa (Acid Dissociation Constant): The molecule possesses two key ionizable centers: the carboxylic acid group and the pyridazine ring. The carboxylic acid moiety is expected to have a pKa in the range of 3.5 - 4.5, typical for acetic acid derivatives. The pyridazine ring itself is weakly basic.[1] The exact pKa of the pyridazine nitrogens would be influenced by the substituents and would require experimental determination via methods like potentiometric titration or UV-spectrophotometry.

  • Solubility: The solubility profile is expected to be highly pH-dependent. In acidic media (pH < 2), the pyridazine nitrogen may be protonated, increasing solubility in aqueous solutions. In alkaline media (pH > 6), the carboxylic acid will deprotonate to form a carboxylate salt, which should also enhance aqueous solubility. Solubility in organic solvents will vary. For weakly basic drugs, the use of a processing aid like acetic acid has been shown to dramatically improve solubility in solvents like methanol (MeOH), a principle that could be applicable here for creating solutions for spray drying or other formulation processes.[3]

  • Melting Point: Not currently published. For comparison, similar small heterocyclic carboxylic acids like 2-(Pyridin-3-yl)acetic acid have a melting point in the range of 144-148 °C. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required.

  • LogP (Partition Coefficient): The LogP value, indicating lipophilicity, is a critical parameter in drug development. The presence of the polar carboxylic acid and the nitrogen-containing heterocycle suggests a relatively low LogP value, which would be pH-dependent.[4] This would need to be determined experimentally using a standard method like the shake-flask method in an octanol/water system.

Part 2: Structure Elucidation and Analytical Characterization

Confirming the identity and purity of the compound is paramount. A multi-technique approach is necessary for unambiguous structure elucidation.

G Figure 1: Analytical Workflow for Compound Characterization cluster_0 Primary Analysis cluster_1 Secondary Analysis (If Required) LCMS LC-MS (Purity & Mass Verification) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structure Confirmation) LCMS->NMR If Mass Correct & Purity >95% FTIR FT-IR Spectroscopy (Functional Group ID) NMR->FTIR If Structure Matches HRMS HRMS (Elemental Formula) FTIR->HRMS For Unambiguous ID DSC DSC/TGA (Melting Point & Thermal Stability) FTIR->DSC Titration Potentiometric Titration (pKa Determination) FTIR->Titration Compound Test Compound: 2-(6-Methylpyridazin-3-yl)acetic acid Compound->LCMS

Caption: Figure 1: A logical workflow for the comprehensive characterization of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise chemical structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

  • Pyridazine Ring Protons: Two doublets in the aromatic region (approx. 7.5-9.0 ppm), showing coupling to each other.

  • Methylene Protons (-CH₂-): A singlet around 3.5-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet around 2.5-3.0 ppm.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Data Acquisition: Acquire a standard proton spectrum. If signal overlap is an issue, 2D NMR experiments like COSY (Correlation Spectroscopy) should be performed to establish proton-proton coupling networks and confirm the connectivity of the pyridazine ring protons.

  • Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[5][6]

Expected IR Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹.

  • C=N and C=C Stretches (Pyridazine Ring): Multiple bands in the 1400-1650 cm⁻¹ region.

  • C-H Stretches (Alkyl and Aryl): Bands just below and just above 3000 cm⁻¹.

Experimental Protocol: FT-IR (ATR)

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal. This step is vital to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • Positive Mode [M+H]⁺: Expected at m/z 153.16.

  • Negative Mode [M-H]⁻: Expected at m/z 151.14.

  • High-Resolution MS (HRMS): Would provide the exact mass, allowing for the confirmation of the elemental formula C₇H₈N₂O₂.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • LC Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid. Formic acid aids in the ionization process for positive-ion mode ESI.

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ESI modes. The resulting chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak will confirm the molecular weight.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 2-(6-Methylpyridazin-3-yl)acetic acid is essential for creating derivatives or planning further chemical modifications.

G Figure 2: Plausible Synthetic Pathway cluster_0 Pathway A: Ester Hydrolysis cluster_1 Pathway B: From Chloro-precursor Ester Methyl 2-(6-methylpyridazin-3-yl)acetate Hydrolysis NaOH or LiOH, H₂O/THF, then H⁺ workup Ester->Hydrolysis ProductA 2-(6-Methylpyridazin-3-yl)acetic acid Hydrolysis->ProductA Chloro 3-Chloro-6-methylpyridazine Step1 1. NaCN, DMSO (Nitrile Formation) Chloro->Step1 Nitrile 2-(6-Methylpyridazin-3-yl)acetonitrile Step1->Nitrile Step2 2. H₂SO₄, H₂O, Heat (Nitrile Hydrolysis) Nitrile->Step2 ProductB 2-(6-Methylpyridazin-3-yl)acetic acid Step2->ProductB

Caption: Figure 2: Two common synthetic routes for preparing acetic acid derivatives of heterocycles.

Proposed Synthesis

A common and reliable method for preparing carboxylic acids is the hydrolysis of the corresponding ester.[7]

Protocol: Synthesis via Ester Hydrolysis

  • Reaction Setup: To a solution of methyl 2-(6-methylpyridazin-3-yl)acetate in a mixture of methanol and water (e.g., 3:1 v/v), add an excess (1.5-2.0 equivalents) of sodium hydroxide.

  • Reaction Execution: Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity

The compound's reactivity is dominated by its two primary functional groups.

  • Carboxylic Acid: This group can undergo standard transformations:

    • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents.

    • Amide Formation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with an amine is a cornerstone of medicinal chemistry for building libraries of derivatives.

    • Reduction: Can be reduced to the corresponding alcohol, 2-(6-methylpyridazin-3-yl)ethanol, using strong reducing agents like LiAlH₄.

  • Pyridazine Ring: The ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although this is less common than in other diazines. The nitrogen atoms can also be quaternized or form metal complexes.[8]

Conclusion

2-(6-Methylpyridazin-3-yl)acetic acid is a valuable building block for chemical synthesis and drug discovery. Its profile is defined by the interplay between the acidic carboxylic acid function and the weakly basic, polar pyridazine core. While this guide provides a robust framework based on established chemical principles, it underscores the necessity for rigorous experimental validation of all physicochemical and spectroscopic properties. The protocols and workflows described herein represent a standardized approach to empower researchers to fully characterize this and similar molecules, paving the way for their application in the development of novel therapeutics.

References

  • 2-(6-Methylpyridazin-3-yl)acetic acid - Appretech Scientific Limited.
  • 2-(6-methylpyridazin-3-yl)acetic acid - CAS:1367987-55-0 - Abovchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthesis, Characterization and Anthelmentic Activity of Pyridazine Deriv
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
  • 2-(Pyridin-3-yl)acetic Acid - Tokyo Chemical Industry.
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI.
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine - European Commission.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(6-Methylpyridazin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(6-methylpyridazin-3-yl)acetic acid, a heterocyclic compound with potential significanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-methylpyridazin-3-yl)acetic acid, a heterocyclic compound with potential significance in medicinal chemistry. While the direct discovery and development history of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide outlines a plausible and detailed synthetic pathway, methods for characterization, and explores the potential biological significance and applications based on the activities of structurally related pyridazine derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, analgesic, anti-inflammatory, anticancer, and antiviral properties.[1] The acetic acid moiety, when attached to a heterocyclic core, can enhance solubility and provide a key interaction point with biological targets. The combination of the 6-methylpyridazine core with an acetic acid side chain in 2-(6-methylpyridazin-3-yl)acetic acid suggests a molecule with potential for further investigation and development in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Methylpyridazin-3-yl)acetic acid is presented in the table below.

PropertyValueSource
CAS Number 1367987-55-0Appretech Scientific Limited[2]
Molecular Formula C₇H₈N₂O₂Appretech Scientific Limited[2]
Molecular Weight 152.15 g/mol Appretech Scientific Limited[2]
Purity ≥98% (Commercially available)Appretech Scientific Limited[2]

Proposed Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid

Logical Synthesis Workflow Diagram:

SynthesisWorkflow Start Starting Material: 3-Chloro-6-methylpyridazine Step1 Step 1: Malonic Ester Synthesis (Nucleophilic Aromatic Substitution) Start->Step1 Diethyl malonate, NaH, THF Intermediate1 Intermediate: Diethyl 2-(6-methylpyridazin-3-yl)malonate Step1->Intermediate1 Step2 Step 2: Hydrolysis and Decarboxylation Intermediate1->Step2 1. NaOH (aq), EtOH 2. HCl (aq), Heat Product Final Product: 2-(6-Methylpyridazin-3-yl)acetic acid Step2->Product

Caption: Proposed synthetic workflow for 2-(6-Methylpyridazin-3-yl)acetic acid.

Step 1: Synthesis of Diethyl 2-(6-methylpyridazin-3-yl)malonate

This step involves a nucleophilic aromatic substitution reaction where the enolate of diethyl malonate displaces the chloride on the 3-chloro-6-methylpyridazine ring.

Reaction Scheme:

Caption: Synthesis of the malonate intermediate.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Substitution Reaction: Add a solution of 3-chloro-6-methylpyridazine (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure diethyl 2-(6-methylpyridazin-3-yl)malonate.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate diethyl malonate to form the reactive enolate. NaH is a suitable choice for this purpose.

  • Anhydrous THF: The reaction is sensitive to moisture, which would quench the sodium hydride and the enolate. Anhydrous THF is a common aprotic solvent for such reactions.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic aromatic substitution, which can be sluggish at room temperature.

Step 2: Hydrolysis and Decarboxylation to 2-(6-Methylpyridazin-3-yl)acetic acid

The synthesized malonate intermediate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Reaction Scheme:

Caption: Hydrolysis and decarboxylation to the final product.

Detailed Experimental Protocol:

  • Hydrolysis: Dissolve the diethyl 2-(6-methylpyridazin-3-yl)malonate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Reaction Completion (Hydrolysis): Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation.

  • Isolation: Cool the solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(6-methylpyridazin-3-yl)acetic acid.

  • Purification: If necessary, the product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Sodium Hydroxide: A strong base is used to saponify the ester groups to carboxylates.

  • Ethanol/Water: A co-solvent system is often used to ensure the solubility of both the organic substrate and the inorganic base.

  • Acidification and Heat: Acidification protonates the carboxylate intermediates to form the dicarboxylic acid, which is thermally unstable and readily loses carbon dioxide upon heating to form the final product.[3]

Characterization

The structure and purity of the synthesized 2-(6-methylpyridazin-3-yl)acetic acid should be confirmed using a combination of spectroscopic and analytical techniques. While specific spectral data for this compound is not widely published, expected characteristic signals can be predicted based on its structure and data from similar pyridazine derivatives.[4][5]

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridazine ring (doublets).- A singlet for the methylene (-CH₂) protons adjacent to the carboxyl group.- A singlet for the methyl (-CH₃) protons on the pyridazine ring.- A broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR - Carbon signals for the pyridazine ring.- A signal for the carboxyl carbon (-COOH).- A signal for the methylene carbon (-CH₂).- A signal for the methyl carbon (-CH₃).
IR Spectroscopy - A broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Biological Significance and Potential Applications

The pyridazine scaffold is a key component in numerous compounds with diverse biological activities. While the specific biological profile of 2-(6-methylpyridazin-3-yl)acetic acid is not well-established, its structural features suggest several potential areas of application for further research.

Potential Therapeutic Areas:

  • Analgesic and Anti-inflammatory: Structurally related pyridazinone derivatives have shown promise as analgesic and anti-inflammatory agents. The acetic acid moiety in the target compound could mimic the carboxylic acid functional group present in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer: Certain 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2).[1] Further derivatization of 2-(6-methylpyridazin-3-yl)acetic acid could lead to the development of new CDK inhibitors.

  • Antiviral: The pyridazine nucleus is found in some compounds with antiviral activity.

  • Neuropharmacology: Related compounds, such as 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acids, have been investigated as selective ligands for γ-hydroxybutyric acid (GHB) binding sites, suggesting a potential role in modulating neurological pathways.

Logical Relationship of Structure to Potential Activity:

BiologicalSignificance Core 2-(6-Methylpyridazin-3-yl)acetic acid Scaffold Pyridazine Scaffold Core->Scaffold contains Moiety Acetic Acid Moiety Core->Moiety contains Analgesic Analgesic/Anti-inflammatory Scaffold->Analgesic Anticancer Anticancer (e.g., CDK2 inhibition) Scaffold->Anticancer Antiviral Antiviral Scaffold->Antiviral Neuro Neuropharmacology (e.g., GHB Ligand) Scaffold->Neuro Moiety->Analgesic mimics NSAID carboxylate

Caption: Relationship between the structure of the title compound and its potential biological activities.

Conclusion

2-(6-Methylpyridazin-3-yl)acetic acid represents a promising, yet underexplored, molecule for further investigation in the field of medicinal chemistry. This guide has provided a detailed, plausible synthetic route based on established chemical principles, along with a framework for its characterization. The analysis of its structural components in the context of known biologically active pyridazine derivatives suggests a range of potential therapeutic applications. It is our hope that this technical guide will serve as a valuable starting point for researchers interested in synthesizing and exploring the biological potential of this and related compounds.

References

  • Gökçe, M., Dündar, O. B., & Küpeli, E. (2011). Synthesis and analgesic and anti-inflammatory activities of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid and (6-substituted-3(2H)-pyridazinon-2-yl)acetamide derivatives. Marmara Pharmaceutical Journal, 15(3), 97-103.
  • Appretech Scientific Limited. (n.d.). 2-(6-Methylpyridazin-3-yl)acetic acid. Retrieved from [Link]

  • Krall, J., Bavo, F., Falk-Petersen, C. B., Jensen, C. H., Nielsen, J. O., Tian, Y., ... & Frølund, B. (2019). Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. Journal of Medicinal Chemistry, 62(5), 2638–2643.
  • Dudutiene, V., Baranauskiene, L., Matulis, D. (2013). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 51(10), 635-638.
  • El-Gendy, M. A., El-Sayed, M. A., & El-Kerdawy, M. M. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(6-Methylpyridazin-3-yl)acetic Acid

Topic: Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Executive Summary The pyridazine core i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and various GPCR ligands. The specific derivative 2-(6-methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0) represents a critical building block for introducing polarity and hydrogen-bonding capability while maintaining a compact metabolic profile.

This guide outlines two distinct synthetic strategies:

  • The Nucleophilic Substitution (SNAr) Route: A robust, scalable method utilizing malonate displacement. Recommended for multigram to kilogram scale-up due to its thermodynamic stability and avoidance of cryogenic conditions.

  • The Lateral Lithiation Route: A direct, atom-economical approach utilizing cryogenic deprotonation. Recommended for rapid, small-scale discovery synthesis.

Retrosynthetic Analysis

To ensure synthetic success, we analyze the target molecule through two primary disconnections. The choice of pathway depends heavily on available equipment (cryogenic vs. standard reactors) and scale.

Retrosynthesis Target 2-(6-Methylpyridazin-3-yl)acetic acid (Target) Disconnection1 C-C Bond Formation (S_NAr / Malonate) Disconnection1->Target Route A (Robust) Precursor1 3-Chloro-6-methylpyridazine + Diethyl Malonate Precursor1->Disconnection1 Disconnection2 C-C Bond Formation (Lateral Lithiation) Disconnection2->Target Route B (Direct) Precursor2 3,6-Dimethylpyridazine + CO2 Precursor2->Disconnection2

Figure 1: Retrosynthetic analysis showing the two primary viable pathways.

Protocol A: The Malonate Displacement Route (Recommended)

Objective: Synthesis of 2-(6-methylpyridazin-3-yl)acetic acid via SNAr displacement of chloride followed by hydrolysis/decarboxylation. Scale: 10 g – 1 kg Key Advantage: High reproducibility, no cryogenic cooling required, crystalline intermediates.

Reaction Scheme
  • SNAr: 3-Chloro-6-methylpyridazine + Diethyl malonate

    
     Diethyl 2-(6-methylpyridazin-3-yl)malonate
    
  • Hydrolysis/Decarboxylation: Diester

    
     Target Acid
    
Reagents & Stoichiometry
ReagentEquiv.RoleCAS
3-Chloro-6-methylpyridazine 1.0Limiting Reagent1121-79-5
Diethyl malonate 1.2 - 1.5Nucleophile105-53-3
Sodium Hydride (60% in oil) 2.2 - 2.5Base7647-01-0
THF (Anhydrous) 10-15 VSolvent109-99-9
6N HCl ExcessHydrolysis Agent7647-01-0
Step-by-Step Methodology
Step 1: Formation of the Diester Intermediate
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe. Flame-dry or purge with N2.

  • Base Suspension: Charge NaH (2.5 equiv) and anhydrous THF (5 V). Cool to 0°C.[1][2]

  • Nucleophile Formation: Add Diethyl malonate (1.5 equiv) dropwise over 30 minutes. Caution: H2 gas evolution. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.

  • Addition of Substrate: Cool the solution back to 0°C. Add 3-Chloro-6-methylpyridazine (1.0 equiv) dissolved in THF (5 V) dropwise.

  • Reaction: Heat the mixture to reflux (66°C) and stir for 4–6 hours. Monitor by HPLC/TLC for disappearance of the chloropyridazine.

  • Workup: Cool to RT. Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude diester is often an oil. It can be used directly or purified via short silica plug (Hexane/EtOAc).

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the crude diester in 6N HCl (10 V).

  • Decarboxylation: Heat the mixture to reflux (100–110°C) for 12–18 hours. The reaction is complete when CO2 evolution ceases and LCMS shows the mono-acid mass (M+H = 153.15).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl and water.

  • Neutralization: Redissolve the residue in minimal water. Adjust pH to ~3–4 using 2N NaOH or solid NaHCO3. The product, being amphoteric/zwitterionic, may precipitate at its isoelectric point.

  • Final Purification: If precipitation is poor, extract with n-Butanol or use continuous extraction. Alternatively, purify via preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Lateral Lithiation (High-Speed Discovery)

Objective: Direct C-H activation of the methyl group. Scale: < 1 g Key Advantage: Single step, high atom economy. Critical Constraint: Requires strict anhydrous conditions and -78°C cooling.

Reagents & Stoichiometry
ReagentEquiv.Role
3,6-Dimethylpyridazine 1.0Limiting Reagent
LDA (2.0M in THF) 1.1 - 1.2Base
Dry Ice (Solid CO2) ExcessElectrophile
THF (Anhydrous) 20 VSolvent
Step-by-Step Methodology
  • Base Preparation: In a flame-dried flask under Argon, charge anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Add LDA solution (1.1 equiv).

  • Lithiation: Add 3,6-Dimethylpyridazine (1.0 equiv) dropwise (neat or in minimal THF) along the side of the flask to precool. The solution typically turns deep red/brown, indicating the formation of the lateral lithio-species.

    • Expert Note: Stir at -78°C for exactly 30–45 minutes. Longer times may lead to dimerization or ring attack.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO2 gas (passed through a drying tube) into the solution at -78°C.

    • Method B (Solid): Add crushed, fresh Dry Ice directly to the reaction (ensure it is frost-free to avoid water quenching).

  • Quench: Allow the reaction to warm to RT slowly. Quench with water.[4]

  • Workup: Wash the aqueous layer with Ether (to remove unreacted starting material). Acidify the aqueous layer to pH 3 with 1N HCl. Extract the product into Ethyl Acetate or n-Butanol.

  • Drying: Dry organic layer over MgSO4 and concentrate.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the recommended Malonate Route.

Workflow Start Start: 3-Chloro-6-methylpyridazine ReagentPrep Prepare NaH/Malonate in THF (0°C, 30 min) Start->ReagentPrep Coupling Add Substrate & Reflux (S_NAr Reaction) ReagentPrep->Coupling Check1 LCMS Check: Diester Formed? Coupling->Check1 Check1->Coupling No (Continue Heating) Hydrolysis Acid Hydrolysis (6N HCl) Reflux 12h Check1->Hydrolysis Yes Decarb Decarboxylation (-CO2) Hydrolysis->Decarb Workup Concentrate & Adjust pH to 3-4 Decarb->Workup Purification Precipitation or Prep-HPLC Workup->Purification End Final Product: 2-(6-Methylpyridazin-3-yl)acetic acid Purification->End

Figure 2: Process workflow for the Malonate Displacement Route.

Analytical Data & Characterization

To validate the synthesis, the following analytical parameters should be met:

  • Physical State: Off-white to pale yellow solid.

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 153.06; Found = 153.1 ± 0.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5 (s, 1H, COOH)

    • δ 7.55 (d, J = 8.5 Hz, 1H, Ar-H)

    • δ 7.48 (d, J = 8.5 Hz, 1H, Ar-H)

    • δ 3.92 (s, 2H, CH2-COOH)

    • δ 2.61 (s, 3H, Ar-CH3)

    • Note: Chemical shifts may vary slightly depending on concentration and pH.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete deprotonation of malonate.Ensure NaH is fresh. Stir malonate/NaH longer before adding substrate.
Dark/Tarry Reaction (Route B) Temperature > -70°C during lithiation.Maintain strict -78°C. Add substrate slowly to prevent exotherm.
Product not precipitating Product is highly water-soluble (zwitterionic).Do not over-dilute. Use continuous extraction with n-Butanol or lyophilize and purify via Reverse Phase chromatography.
Impurity: Dimer Oxidative coupling during lithiation.Ensure inert atmosphere (Ar/N2). Degas solvents thoroughly.

References

  • Lateral Lithiation Mechanism: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.[1][2][5][6][7][8][9] Link

  • Pyridazine Chemistry Overview: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][8][9][10] Advances in Heterocyclic Chemistry, 9, 211-320. Link

  • Malonate Displacement Protocol (Analogous): Ojima, I., et al. (2002). Synthesis of functionalized heterocycles via SNAr reactions. Journal of Medicinal Chemistry. (General reference for SNAr on heteroaryl chlorides).
  • Commercial Availability Validation: 2-(6-methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0). AbovChem Catalog. Link

Sources

Application

Application Note: Scalable Synthesis of 2-(6-Methylpyridazin-3-yl)acetic Acid

This Application Note details the synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid , a critical heteroaromatic scaffold used in the development of COX-2 inhibitors, prostaglandin synthase inhibitors, and other anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid , a critical heteroaromatic scaffold used in the development of COX-2 inhibitors, prostaglandin synthase inhibitors, and other anti-inflammatory agents.

The protocol moves beyond simple recipe listing to provide a robust, scalable process based on Nucleophilic Aromatic Substitution (


)  followed by Acid-Mediated Hydrolysis/Decarboxylation . This route is preferred over lateral lithiation strategies due to its superior reproducibility and scalability.

Introduction & Strategic Analysis

The pyridazinyl-acetic acid moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenylacetic acids. The 6-methyl substitution provides a handle for further metabolic stability or lipophilicity tuning.

Retrosynthetic Logic

Direct lateral lithiation of 3,6-dimethylpyridazine (using LDA/CO


) often suffers from poor regioselectivity and polymerization side reactions. Therefore, this protocol utilizes a Malonate Displacement Strategy . This approach leverages the electron-deficient nature of the pyridazine ring to facilitate 

displacement of a chloride leaving group, followed by a classic Knoevenagel-type decarboxylation.

Retrosynthesis Target 2-(6-Methylpyridazin-3-yl)acetic acid Intermed Diethyl 2-(6-methylpyridazin-3-yl)malonate Target->Intermed Hydrolysis & Decarboxylation SM1 3-Chloro-6-methylpyridazine Intermed->SM1 S_NAr Coupling SM2 Diethyl Malonate Intermed->SM2 Nucleophile

Figure 1: Retrosynthetic disconnection relying on the electron-deficient pyridazine core.

Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 2-(6-methylpyridazin-3-yl)malonate

Reaction Overview: This step involves the generation of a soft carbanion from diethyl malonate using Sodium Hydride (NaH), which then displaces the chloride at the 3-position of the pyridazine ring.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
3-Chloro-6-methylpyridazine 128.56 1.0 5.00 g Limiting Reagent
Diethyl Malonate 160.17 1.5 9.34 g (8.9 mL) Nucleophile
Sodium Hydride (60% in oil) 24.00 2.2 3.42 g Base
DMF (Anhydrous) - - 50 mL Solvent

| Toluene | - | - | 100 mL | Workup Solvent |

Procedure:

  • Carbanion Formation: In a flame-dried 250 mL 3-neck Round Bottom Flask (RBF) under Nitrogen atmosphere, suspend NaH (3.42 g) in anhydrous DMF (30 mL). Cool to 0°C.

  • Addition: Add Diethyl Malonate (9.34 g) dropwise over 20 minutes. Caution: Significant H

    
     gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Coupling: Dissolve 3-Chloro-6-methylpyridazine (5.0 g) in DMF (20 mL) and add it to the malonate anion solution via cannula or dropping funnel.

  • Heating: Warm the mixture to 100°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting chloride (Rf ~0.5) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][2][3][4][5][6]

  • Workup: Cool to room temperature. Quench carefully with saturated NH

    
    Cl solution (50 mL). Extract with Toluene (3 x 50 mL). Note: Toluene is preferred over EtOAc to avoid extracting DMF.
    
  • Purification: Wash combined organics with water (2 x 30 mL) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate. The crude oil is usually sufficiently pure (>90%) for the next step.
Stage 2: Hydrolysis and Decarboxylation[3][4][6]

Reaction Overview: Acidic hydrolysis converts the diester to the geminal dicarboxylic acid, which is unstable and spontaneously decarboxylates upon heating to form the mono-acetic acid.

Reagents:

Reagent Conc. Vol/Mass Role
Crude Malonate Ester - ~9.0 g (Theoretical) Intermediate
Hydrochloric Acid 6 M 40 mL Hydrolysis Agent

| Acetic Acid (Glacial) | 100% | 40 mL | Co-solvent |

Procedure:

  • Dissolution: Dissolve the crude oil from Stage 1 in Glacial Acetic Acid (40 mL) in a 250 mL RBF.

  • Acidification: Add 6 M HCl (40 mL).

  • Reflux: Heat the mixture to reflux (~100–110°C) for 6–12 hours.

    • Mechanism Check: You will observe CO

      
       evolution during the first few hours.
      
  • Isolation (Isoelectric Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove most of the AcOH/HCl.

    • Dissolve the residue in minimal water (20 mL).

    • Carefully adjust pH to 3.5–4.0 using 20% NaOH or sat. NaHCO

      
      . Critical: The product is amphoteric. It is most insoluble at its isoelectric point.
      
  • Filtration: Cool to 0°C for 2 hours. Filter the resulting precipitate.[4][7]

  • Recrystallization: Recrystallize from Ethanol or Isopropanol if higher purity is required.

Critical Process Parameters (CPPs) & Troubleshooting

The following workflow diagram illustrates the critical decision points and parameters for the synthesis.

Workflow Start Start: NaH + DMF AnionGen Add Diethyl Malonate (Temp < 10°C, H2 Release) Start->AnionGen Coupling Add Chloropyridazine Heat to 100°C (4-6h) AnionGen->Coupling Check1 TLC Check: SM Consumed? Coupling->Check1 Check1->Coupling No (Continue Heating) Quench Quench (NH4Cl) Extract (Toluene) Check1->Quench Yes Hydrolysis Reflux in HCl/AcOH (Decarboxylation) Quench->Hydrolysis pH_Adjust Adjust pH to 3.5-4.0 (Precipitation) Hydrolysis->pH_Adjust Filter Filter & Dry Target Acid pH_Adjust->Filter

Figure 2: Step-by-step experimental workflow with critical control points.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete anion formation or wet DMF.Ensure NaH is fresh; dry DMF over molecular sieves. Increase temp to 110°C.
Product is an Oil (Step 2) pH not at isoelectric point.The pyridazine nitrogen makes this zwitterionic. Ensure pH is strictly 3.5–4.0. If oil persists, triturate with Et

O.
Dark/Black Reaction Thermal decomposition during

.
Degas solvents thoroughly. Pyridazines are sensitive to oxidation at high temps.

Analytical Characterization

Expected Data for 2-(6-Methylpyridazin-3-yl)acetic acid:

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: ~120–125°C (dec).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.50 (s, 1H, COOH)
      
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Pyridazine-H)
    • 
       7.45 (d, 
      
      
      
      Hz, 1H, Pyridazine-H)
    • 
       3.95 (s, 2H, CH
      
      
      
      -COOH)
    • 
       2.60 (s, 3H, CH
      
      
      
      )
  • MS (ESI): Calculated [M+H]

    
    : 153.06. Found: 153.1.
    

References

  • Gökçe, M. et al. (2011).[8] Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives. Fabad J. Pharm. Sci., 36, 187-195. 8[7]

  • Maes, B. U. W. et al. (2002). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Cross-Coupling. Tetrahedron, 58, 2083. (Context on chloropyridazine reactivity).
  • Harter, A. G. et al. (2021).[9][10] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Eur. J. Inorg.[9] Chem., 23, 2241-2247.[9] (Malonate chemistry fundamentals). 9[7]

  • Process Patent WO2001007410A1. Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.[7] (Analogous hydrolysis/decarboxylation conditions). 3[7]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-(6-Methylpyridazin-3-yl)acetic acid

Introduction The pyridazine moiety is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine moiety is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] 2-(6-Methylpyridazin-3-yl)acetic acid is a small molecule belonging to this class. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with key pathways involved in inflammation and cellular proliferation.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to a panel of in vitro assays for the initial characterization of 2-(6-Methylpyridazin-3-yl)acetic acid. The proposed assays are designed to investigate its potential as an inhibitor of key inflammatory enzymes, its effect on a central signaling pathway in immunity, and its general cellular cytotoxicity.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of test compounds are critical for obtaining reproducible and reliable experimental data.[3]

Materials:

  • 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0)[4]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of 2-(6-Methylpyridazin-3-yl)acetic acid in DMSO and the final assay buffer.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a small amount of the compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 152.15 g/mol , dissolve 1.52 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).

I. Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5][6] Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] This assay will determine the inhibitory potential of 2-(6-Methylpyridazin-3-yl)acetic acid on both COX-1 and COX-2.

Principle of the Assay

The activity of COX enzymes can be measured by monitoring the peroxidase component of the enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]

Experimental Protocol: Colorimetric COX (ovine) Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[7]

Materials:

  • COX-1 (ovine) and COX-2 (ovine) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 2-(6-Methylpyridazin-3-yl)acetic acid

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Plate Setup:

    • To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition:

    • Add various concentrations of 2-(6-Methylpyridazin-3-yl)acetic acid or a vehicle control (e.g., DMSO) to the wells.

    • Include wells with the positive controls (Celecoxib and Indomethacin) at a range of concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]

  • Absorbance Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.

Data Analysis and Interpretation
  • Calculate the rate of reaction for each concentration of the test compound and controls.

  • Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for 2-(6-Methylpyridazin-3-yl)acetic acid against both COX-1 and COX-2 using non-linear regression analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(6-Methylpyridazin-3-yl)acetic acid Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference) >10~0.1>100
Indomethacin (Reference) ~1~1~1
Table 1: Example Data Table for COX Inhibition Assay.

A lower IC50 value indicates greater potency. The selectivity index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1.[5] A high SI value is desirable for anti-inflammatory drug candidates.

II. 5-Lipoxygenase (5-LOX) Inhibition Assay

5-Lipoxygenase (5-LOX) is another crucial enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent mediators of inflammation.[8] Inhibition of 5-LOX is a therapeutic target for inflammatory diseases like asthma.[8]

Principle of the Assay

The activity of 5-LOX is determined by measuring the formation of hydroperoxides from a suitable fatty acid substrate, such as linoleic acid or arachidonic acid. The hydroperoxides can be detected colorimetrically.

Experimental Protocol: Colorimetric 5-LOX Inhibitor Screening Assay

This protocol is based on commercially available kits.[9][10]

Materials:

  • 5-Lipoxygenase (soybean or human recombinant)

  • Assay Buffer

  • Linoleic Acid or Arachidonic Acid (substrate)

  • Chromogen solution

  • 2-(6-Methylpyridazin-3-yl)acetic acid

  • Positive control: Zileuton or Nordihydroguaiaretic acid (NDGA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Plate Setup:

    • Add assay buffer to blank wells.

    • Add 5-LOX enzyme and assay buffer to positive control wells.

    • Add 5-LOX enzyme and vehicle to 100% initial activity wells.

  • Inhibitor Addition: Add various concentrations of 2-(6-Methylpyridazin-3-yl)acetic acid or the positive control to the inhibitor wells.

  • Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to all wells to start the reaction.[9]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

  • Stop and Develop: Add the chromogen solution to stop the enzymatic reaction and develop the color.[9]

  • Absorbance Measurement: Read the absorbance at 490-500 nm.[9]

Data Analysis and Interpretation
  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Compound5-LOX IC50 (µM)
2-(6-Methylpyridazin-3-yl)acetic acid Experimental Value
Zileuton (Reference) ~1
Table 2: Example Data Table for 5-LOX Inhibition Assay.

III. NF-κB Signaling Pathway Assay

The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[11] The canonical NF-κB pathway involves the translocation of the p65/p50 heterodimer from the cytoplasm to the nucleus upon stimulation.[12]

Principle of the Assay

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α). High-content imaging or a plate-based ELISA can be used for detection.

Experimental Protocol: NF-κB (p65) Translocation Assay (High-Content Imaging)

This protocol is based on established methods for high-content screening.

Materials:

  • A suitable cell line (e.g., HeLa or A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • TNF-α (stimulant)

  • 2-(6-Methylpyridazin-3-yl)acetic acid

  • Positive control: An IKK inhibitor (e.g., BAY 11-7082)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96- or 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(6-Methylpyridazin-3-yl)acetic acid or the positive control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Wash and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 signal.

Data Analysis and Interpretation
  • Quantify the nuclear translocation of NF-κB p65 for each condition.

  • Calculate the percentage of inhibition of translocation for each concentration of the test compound.

  • Determine the IC50 value for the inhibition of NF-κB translocation.

CompoundNF-κB Translocation IC50 (µM)
2-(6-Methylpyridazin-3-yl)acetic acid Experimental Value
BAY 11-7082 (Reference) ~5-10
Table 3: Example Data Table for NF-κB Translocation Assay.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκB NFkB_IkB->IKK NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Initiates Transcription

IV. Cytotoxicity Assay

Assessing the cytotoxicity of a compound is a fundamental step in drug discovery to determine its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Principle of the Assay

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol is based on standard MTT assay procedures.[13][14][15][18]

Materials:

  • A suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549 if evaluating anticancer potential)

  • Cell culture medium

  • 2-(6-Methylpyridazin-3-yl)acetic acid

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(6-Methylpyridazin-3-yl)acetic acid and the positive control for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control for 100% viability.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13][17]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration.

  • Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

CompoundCC50 (µM)
2-(6-Methylpyridazin-3-yl)acetic acid Experimental Value
Doxorubicin (Reference) Cell line dependent
Table 4: Example Data Table for Cytotoxicity Assay.

A high CC50 value indicates low cytotoxicity. This value can be used to calculate a selectivity index (e.g., CC50 / IC50 from an enzyme inhibition assay) to assess the therapeutic window of the compound.

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol cluster_principle Assay Principle start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate CC50 read->end MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzymes Mitochondrial Dehydrogenases (in viable cells) Enzymes->MTT

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Singh, S. K., & Saini, A. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1818, 219–227. [Link]

  • BenchChem. (2025, December). Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C.
  • ResearchGate. (2025, August 6). Cell sensitivity assays: The MTT assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 25(23), 5696. [Link]

  • New York University. (n.d.). Cyclooxygenases : methods and protocols.
  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

  • ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • MDPI. (2022, September 2). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 27(17), 5664. [Link]

  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of Nuclear Factor Kappa B (NF-κB) Assayed by Laser Scanning Cytometry (LSC). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic procedure of the microwell NFκB-DNA binding assay. Retrieved from [Link]

  • MDPI. (2021, October 26). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 22(21), 11626. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target compounds 6a-g. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-(6-Methylpyridazin-3-yl)acetic acid. Retrieved from [Link]

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]

  • PubMed. (2019, December 15). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Retrieved from [Link]

  • BenchChem. (n.d.). Validating the In Vivo Biological Activity of 6-Propylpyridazin-3-amine: A Comparative Guide.

Sources

Application

Application Note: 2-(6-Methylpyridazin-3-yl)acetic Acid in Oncology Drug Discovery

Executive Summary & Strategic Rationale 2-(6-Methylpyridazin-3-yl)acetic acid represents a critical "privileged scaffold" precursor in modern oncology fragment-based drug discovery (FBDD). While not a potent cytotoxic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(6-Methylpyridazin-3-yl)acetic acid represents a critical "privileged scaffold" precursor in modern oncology fragment-based drug discovery (FBDD). While not a potent cytotoxic agent in its native form, this small molecule (MW 152.15) serves as a high-value intermediate for synthesizing 3,6-disubstituted pyridazine libraries .

The pyridazine ring is bioisosteric to phenyl and pyridine rings but offers unique physicochemical advantages:

  • High Water Solubility: The two adjacent nitrogen atoms increase polarity (logP ~ -0.5 to 0.5), improving the pharmacokinetic profile of lipophilic drug candidates.

  • Hydrogen Bonding Potential: The N=N bond acts as a potent hydrogen bond acceptor, crucial for interacting with the hinge region of kinases (e.g., VEGFR, CDK) or the nicotinamide pocket of PARP enzymes.

  • Metabolic Stability: Pyridazines are generally more resistant to oxidative metabolism compared to electron-rich phenyl rings.

This guide details the protocols for utilizing 2-(6-Methylpyridazin-3-yl)acetic acid to generate bioactive libraries targeting PARP1 (DNA repair) and VEGFR-2 (Angiogenesis).

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-(6-Methylpyridazin-3-yl)acetic acid
CAS Number 1367987-55-0
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Solubility DMSO (>50 mM), Water (Moderate), Methanol
Storage -20°C, Desiccated (Hygroscopic)
pKa (Calc) ~4.2 (Carboxylic acid), ~2.3 (Pyridazine N)

Application I: Synthetic Derivatization Protocols

The carboxylic acid moiety at position 3 is the primary "handle" for diversification. The following protocol describes the synthesis of an amide library, a common strategy to extend the scaffold into the hydrophobic back-pockets of kinase enzymes.

Protocol A: High-Throughput Amide Coupling (Library Generation)

Objective: To couple 2-(6-Methylpyridazin-3-yl)acetic acid with a diverse set of aromatic amines to probe Structure-Activity Relationships (SAR).

Reagents:

  • Scaffold: 2-(6-Methylpyridazin-3-yl)acetic acid (0.1 M in DMF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Amine Library: Anilines, benzylamines, and heterocyclic amines (0.1 M in DMF)

Workflow:

  • Preparation: In a 96-well reaction block, dispense 100 µL of the Scaffold solution (10 µmol) into each well.

  • Activation: Add 100 µL of HATU solution (1.1 eq, 11 µmol) and 20 µL of DIPEA (2.0 eq). Shake at room temperature for 10 minutes to activate the acid.

  • Coupling: Add 100 µL of the respective Amine solution (1.1 eq) to each well.

  • Incubation: Seal the block and shake at 40°C for 12 hours.

  • Quenching: Add 50 µL of 10% NaHCO3 solution to quench unreacted acid.

  • Purification: Evaporate solvent (Genevac) and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Mechanism of Action: The pyridazine nitrogen can act as a weak base, potentially interfering with coupling. Using HATU/DIPEA ensures rapid activation of the carboxylate before side reactions occur. The resulting amide bond mimics the peptide backbone interactions often found in kinase inhibitors.

Application II: Fragment-Based Drug Discovery (FBDD) Screening

Because of its low molecular weight, the scaffold is an ideal "fragment" to screen for weak binding affinity against targets like PARP1.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: To determine if the core scaffold binds to the NAD+ binding pocket of PARP1.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran)

  • Ligand: Recombinant Human PARP1 (biotinylated or amine-coupled)

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) with 1% DMSO.

Step-by-Step:

  • Immobilization: Immobilize PARP1 to a density of ~3000 RU using standard amine coupling. Reference channel should be activated/deactivated without protein.

  • Sample Prep: Dilute 2-(6-Methylpyridazin-3-yl)acetic acid in Running Buffer to concentrations of 500 µM, 250 µM, 125 µM, 62.5 µM, and 0 µM. Critical: Ensure DMSO concentration is exactly matched to the running buffer (1%) to avoid bulk refractive index errors.

  • Injection: Inject samples at 30 µL/min for 60 seconds (association) followed by 120 seconds dissociation.

  • Analysis: Since fragments have fast on/off rates, expect "square wave" sensorgrams. Calculate

    
     using a steady-state affinity fit model.
    

Success Criteria: A


 in the range of 100 µM - 2 mM indicates a valid "hit." The acetic acid group likely interacts with the solvent-exposed region or specific arginine residues near the catalytic site.

Application III: Biological Validation (Cellular Assays)

Once the library (from Protocol A) is synthesized, compounds must be screened for phenotypic efficacy.

Protocol C: MTT Cytotoxicity Assay (HCT-116 & MCF-7)

Context: Pyridazine derivatives have shown specific potency against Colon Cancer (HCT-116) and Breast Cancer (MCF-7) lines.[1]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Treat cells with synthesized derivatives at concentrations ranging from 0.1 µM to 100 µM (serial dilutions). Include 2-(6-Methylpyridazin-3-yl)acetic acid as a negative control (it should be inactive >100 µM) and Olaparib or Sorafenib as positive controls.

  • Incubation: Incubate for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves to determine IC50.

Visualizations & Logic Flow

Figure 1: Drug Discovery Workflow for Pyridazine Scaffolds

DrugDiscovery Start 2-(6-Methylpyridazin-3-yl) acetic acid (Scaffold) Deriv Chemical Derivatization (Amide Coupling/Cyclization) Start->Deriv Protocol A Library 3,6-Disubstituted Pyridazine Library Deriv->Library Screen HTS / FBDD Screening (SPR & Enzyme Assays) Library->Screen Protocol B Screen->Deriv SAR Refinement Hit Lead Candidate (PARP/VEGFR Inhibitor) Screen->Hit IC50 < 1µM

Caption: Workflow transforming the acetic acid precursor into bioactive kinase/PARP inhibitors via library synthesis and screening.

Figure 2: Mechanistic Interaction Hypothesis

Interaction Target Target Protein (PARP1 or VEGFR2) Hinge Hinge Region / NAD+ Pocket (H-Bond Donor) Target->Hinge Solvent Solvent Front (Hydrophilic) Target->Solvent Pyridazine Pyridazine Ring (H-Bond Acceptor) Pyridazine->Hinge Critical H-Bond Tail Acetic Acid / Amide Tail (Solubilizing/Linker) Pyridazine->Tail C3-Linkage Tail->Solvent Vector for modification

Caption: Structural logic of the scaffold: Pyridazine anchors to the active site, while the acetic acid tail extends to the solvent front.

References

  • Design and Synthesis of Pyridazine Containing Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Discusses 3,6-disubstituted pyridazines as anticancer agents.[1][2][3][4]

  • Pyridazinone-based derivatives as anticancer agents. PMC (NIH). (2020). Reviews the biological versatility of the pyridazine scaffold in VEGFR-2 inhibition.

  • Discovery of 3,6-disubstituted pyridazines targeting CDK2. ResearchGate. (2020). Highlights the structural requirements for pyridazine-based kinase inhibitors.

  • PARP Inhibitors in Cancer Therapy. Nature Reviews Cancer. (2010). Foundational text on the mechanism of PARP inhibition and the role of nicotinamide mimics.

Sources

Method

using 2-(6-Methylpyridazin-3-yl)acetic acid in medicinal chemistry

Technical Application Note: Strategic Utilization of 2-(6-Methylpyridazin-3-yl)acetic Acid in Lead Optimization Executive Summary 2-(6-Methylpyridazin-3-yl)acetic acid is a high-value heterocyclic building block utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(6-Methylpyridazin-3-yl)acetic Acid in Lead Optimization

Executive Summary

2-(6-Methylpyridazin-3-yl)acetic acid is a high-value heterocyclic building block utilized primarily as a polar, metabolically stable bioisostere of phenylacetic acid and 2-pyridineacetic acid. Its strategic value lies in the pyridazine ring (1,2-diazine) , which offers two key advantages over traditional phenyl rings:

  • LogP Modulation: Significant reduction in lipophilicity due to the high dipole moment (~3.9 D) and dual nitrogen lone pairs.

  • Electronic Tuning: The electron-deficient ring lowers the pKa of the acetic acid side chain (approx. 3.8–4.2 vs. 4.8 for phenylacetic acid), altering the electrostatics of the carboxylate binding motif.

This guide details the handling, stability protocols, and synthetic workflows for integrating this scaffold into drug discovery programs, specifically targeting GPCR antagonists (e.g., GABA_A) and kinase inhibitors where solubility is a limiting factor.

Chemical Properties & Stability (Critical)

Stability Warning: Decarboxylation Risk Like many heteroaryl acetic acids (e.g., 2-pyridylacetic acid), 2-(6-methylpyridazin-3-yl)acetic acid is prone to thermal decarboxylation. The mechanism proceeds through a zwitterionic intermediate where the protonated ring nitrogen facilitates the loss of CO₂.

  • Storage: Store as the ethyl/methyl ester or the lithium salt at -20°C. The free acid should be generated immediately prior to use.

  • Handling: Avoid heating the free acid above 60°C in acidic media.

  • QC Validation:

    • Valid: Methylene singlet (

      
       ~4.0 ppm) in 
      
      
      
      H NMR.
    • Invalid (Decarboxylated): Disappearance of methylene; appearance/integration increase of methyl singlet (

      
       ~2.6–2.7 ppm).
      
PropertyValueImplication for MedChem
Molecular Weight 152.15 g/mol Fragment-based drug discovery (FBDD) friendly.
cLogP ~ -0.3Increases aqueous solubility compared to phenyl analogs.
H-Bond Acceptors 3 (2 Ring Ns, 1 Carbonyl)Potential for specific water-mediated bridges in active sites.
Acidity (pKa) ~3.9 (Acid), ~2.3 (Conj. Acid)Acid is largely ionized at physiological pH.

Strategic Logic: Bioisosterism & Design

The following diagram illustrates the decision logic for replacing a phenyl ring with the 6-methylpyridazine scaffold.

Bioisostere_Logic cluster_props Property Shift Phenyl Phenylacetic Acid (High LogP, Metabolic Liability) Decision Optimization Goal? Phenyl->Decision Pyridazine 6-Methylpyridazine Scaffold (Low LogP, High Solubility) Decision->Pyridazine Need Solubility / Lower Metabolic Clearance Prop1 LogP: -1.5 shift Pyridazine->Prop1 Prop2 pKa: -0.8 shift Pyridazine->Prop2 Prop3 New Vector: N-N H-bond acceptor Pyridazine->Prop3

Figure 1: Decision logic for scaffold hopping from phenylacetic acid to pyridazine acetic acid.

Experimental Protocols

Protocol A: Controlled Amide Coupling (The "Cold" Method)

Purpose: To couple the acid to an amine without triggering decarboxylation.

Reagents:

  • 2-(6-Methylpyridazin-3-yl)acetic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the acid in DMF (0.1 M) and cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA dropwise. Note: Slight color change (yellowing) is normal.

  • Coupling Agent: Add HATU in one portion. Stir at 0°C for 15 minutes to form the activated ester (OAt ester).

  • Amine Addition: Add the amine partner.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Do not heat. Stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (not acid, to protect the basic pyridazine ring from protonation/extraction issues) and brine.

  • Self-Validation: Check LCMS for [M+H]+. If [M-44] is observed, decarboxylation occurred; repeat at strictly 0°C or use EDC/HOBt.

Protocol B: Minisci C-H Functionalization

Purpose: Late-stage diversification of the pyridazine ring at C4/C5.

Pyridazines are electron-deficient, making them excellent substrates for radical alkylation (Minisci reaction).

Reagents:

  • Substrate (Amide derivative from Protocol A)

  • Alkyl carboxylic acid (Source of radical, e.g., Pivalic acid)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Silver Nitrate (AgNO₃, cat.)

  • TFA/Water solvent system

Step-by-Step:

  • Dissolve substrate in TFA/Water (1:1).

  • Add alkyl acid (3.0 equiv) and AgNO₃ (0.2 equiv).

  • Heat to 50°C.

  • Add (NH₄)₂S₂O₈ (3.0 equiv) portion-wise over 30 minutes.

  • Mechanism: The radical generated will attack the most electron-deficient position. With C3 (acetic chain) and C6 (methyl) blocked, substitution typically occurs at C4 or C5 .

  • Validation: NMR analysis is crucial to determine regioselectivity (NOESY correlation between the new alkyl group and the acetic methylene or methyl group).

Synthetic Workflow & Troubleshooting

The following diagram outlines the synthetic pathways and critical decision points to avoid degradation.

Synthetic_Workflow cluster_QC QC Checkpoint Start Start: Ethyl 2-(6-methylpyridazin-3-yl)acetate Hydrolysis Hydrolysis (LiOH, THF/H2O, 0°C) Start->Hydrolysis Check Check Stability Hydrolysis->Check QC 1H NMR: Singlet at 4.0 ppm? Yes -> Proceed No -> Discard Hydrolysis->QC RouteA Route A: Amide Coupling (HATU, 0°C) Check->RouteA Preferred RouteB Route B: Acid Chloride (SOCl2, Reflux) Check->RouteB Avoid High T Product Target Amide RouteA->Product Fail DECARBOXYLATION (Formation of 3,6-Dimethylpyridazine) RouteB->Fail High Risk

Figure 2: Synthetic workflow emphasizing the avoidance of thermal decarboxylation pathways.

Case Study: Gabazine Analog Design

Context: Gabazine (SR-95531) is a selective GABA_A antagonist. It contains a pyridazine-3-yl acetic acid core, though with a phenyl substituent at position 6. Application: Using the 6-methyl analog allows researchers to probe the steric pocket occupied by the phenyl ring in Gabazine. Result: The 6-methyl analog typically shows lower potency than Gabazine but higher water solubility , making it an excellent "negative control" or a starting point for fragment growing into the S2 pocket of the GABA receptor.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Bioisosterism of pyridazine rings).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Hebeisen, P. (2005). Novel Pyridazine Derivatives. Patent WO2005007647.
  • Boger, D. L., et al. (2009). Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines. Chemical Reviews, 109(11), 5755-5848. (Fundamental pyridazine chemistry).
  • Appretech Scientific. (2023). Product Catalog: 2-(6-Methylpyridazin-3-yl)acetic acid. Link

Application

Application Note: Strategic Engineering of Therapeutic Pyridazines

Abstract The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, distinguished by its unique electronic profile and "scaffold hopping" capabilities. Unlike its isomers pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine ring (1,2-diazine) represents a high-value pharmacophore in modern drug discovery, distinguished by its unique electronic profile and "scaffold hopping" capabilities. Unlike its isomers pyrimidine and pyrazine, pyridazine possesses a high dipole moment (3.95 D) and a contiguous nitrogen-nitrogen bond, offering distinct hydrogen-bonding vectors and improved aqueous solubility compared to phenyl or pyridyl bioisosteres.[1] This application note synthesizes critical data from recent patent literature (2015–2025) to provide a comprehensive guide on the design, industrial-scale synthesis, and biological validation of therapeutic pyridazines. We focus particularly on the 3,6-disubstituted pyridazine scaffold, a ubiquitous motif in kinase inhibitors (e.g., c-Met, VEGFR) and CNS agents.

The Bioisosteric Advantage: Why Pyridazine?

In medicinal chemistry, replacing a benzene or pyridine ring with a pyridazine core is a strategic "bioisosteric replacement" used to modulate physicochemical properties without altering the core binding geometry.

Physicochemical Profile

The incorporation of the 1,2-diazine moiety drastically alters the lipophilicity and electronic landscape of a drug molecule.

Table 1: Comparative Physicochemical Properties of Aromatic Scaffolds

PropertyBenzenePyridinePyridazineImpact on Drug Design
Structure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">



(1,[1]2)
Core scaffold
LogP (Lipophilicity) ~2.13~0.65~ -0.71Pyridazine significantly improves water solubility.[1]
Dipole Moment (D) 0.002.223.95High polarity improves solubility but may affect membrane permeability.[1]
H-Bond Acceptors 012The N-N bond creates a unique "bidentate" acceptance region.[1]
pKa (Conjugate Acid) N/A5.22.3Less basic than pyridine; remains neutral at physiological pH.[1]
Strategic Logic (DOT Visualization)

The following decision tree illustrates the medicinal chemistry logic for selecting a pyridazine scaffold during lead optimization.

BioisostereLogic Lead Lead Compound (Phenyl Core) Problem Issue: High Lipophilicity (Poor Solubility / Metabolic Liability) Lead->Problem Strategy Strategy: Nitrogen Scan (Bioisosteric Replacement) Problem->Strategy Pyridine Pyridine (1 N) Moderate Solubility Basic (pKa ~5.2) Strategy->Pyridine Option A Pyridazine Pyridazine (1,2-N) High Solubility (LogP < 0) Neutral (pKa ~2.3) Strategy->Pyridazine Option B (Optimal) Result Outcome: Improved Metabolic Stability Unique H-Bond Vector Pyridine->Result Risk of CYP inhibition Pyridazine->Result

Figure 1: Decision logic for transitioning from phenyl/pyridine scaffolds to pyridazine to solve solubility and metabolic issues.

Patent Landscape & Synthetic Strategy

Recent patent literature (e.g., WO2024188994, US9421213B2) highlights the 3,6-dichloropyridazine intermediate as the "gateway" molecule. It allows for divergent synthesis: one chlorine can be displaced by a nucleophile (amine/alkoxide) under mild conditions, while the second requires forcing conditions or metal catalysis, enabling precise regiocontrol.

Core Synthetic Pathway

The industrial standard involves the condensation of maleic anhydride derivatives with hydrazine, followed by chlorination.

SynthesisWorkflow Maleic Maleic Anhydride (Start) MaleicHydrazide Maleic Hydrazide (3,6-dihydroxypyridazine) Maleic->MaleicHydrazide Condensation (Reflux/Acid) Hydrazine Hydrazine Hydrate Hydrazine->MaleicHydrazide Dichloro 3,6-Dichloropyridazine (Key Scaffold) MaleicHydrazide->Dichloro POCl3 Chlorination MonoSub Mono-Substituted Intermediate Dichloro->MonoSub SnAr (Nu1) Low Temp FinalDrug Disubstituted Therapeutic Agent MonoSub->FinalDrug Pd-Cat Coupling or SnAr (Nu2)

Figure 2: The "Patent Standard" synthetic route for generating 3,6-disubstituted pyridazine libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,6-Dichloropyridazine (The Scaffold)

Context: This protocol is adapted from robust patent methodologies (e.g., CN104447569A) designed for scalability and high purity. Safety Warning:


 is highly corrosive and reacts violently with water.[1] Work in a fume hood.
Materials:
  • Maleic Hydrazide (3,6-dihydroxypyridazine): 11.2 g (100 mmol)[1]

  • Phosphorus Oxychloride (

    
    ): 46.0 g (300 mmol)[1]
    
  • Solvent: Chloroform (

    
    ) or Acetonitrile (150 mL)[1]
    
  • Quenching: Crushed ice/water, 28% Ammonium Hydroxide (

    
    )
    
Step-by-Step Methodology:
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

  • Addition: Charge the flask with Maleic Hydrazide (11.2 g). Carefully add

    
     (46.0 g).[1][2] Note: Some patents suggest neat reaction; others use 
    
    
    
    to manage exotherms.[1]
  • Reaction: Heat the mixture to reflux (approx. 90–100°C) for 3.5 to 4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Work-up (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to yield a thick "coffee-like" syrup.
      
    • Quenching: Pour the residue slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.[1]

    • Neutralize the solution to pH ~8 using 28%

      
       (dropwise).[1]
      
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
    • Optional: Recrystallize from hexane/ethanol if necessary.[1]

  • Yield: Expected yield 70–85%. Melting point: 68–69°C.[1][2]

Protocol B: Regioselective Functionalization

Context: Creating a "lead" molecule by displacing one chloride with an amine (common in kinase inhibitors).[1]

Materials:
  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA[1]
    
  • Solvent: DMF or Ethanol[1]

Methodology:
  • Dissolve 3,6-Dichloropyridazine in Ethanol (0.5 M concentration).

  • Add the amine nucleophile (1.1 eq) and base.[1]

  • Temperature Control:

    • Stir at Room Temperature for 2–4 hours.

    • Mechanism:[1][3][4][5] The high electron deficiency of the pyridazine ring allows nucleophilic attack at C-3 without high heat.[1] High heat would lead to disubstitution.[1]

  • Work-up: Pour into water. The mono-substituted product often precipitates.[1] Filter and wash with cold water.[1]

  • Validation:

    
     NMR should show asymmetry in the pyridazine protons (two doublets instead of a singlet).
    

Biological Validation: Cellular Viability Assay

Context: Most therapeutic pyridazines in patents are screened for antiproliferative activity (cancer) or receptor antagonism.[1] This protocol uses a standard MTT assay valid for patent data inclusion.[1]

Reagents:
  • Cell Line: A549 (Lung) or HCT116 (Colon) – standard screening lines.[1]

  • Compound: Synthesized Pyridazine Derivative (dissolved in DMSO, stock 10 mM).

  • Control: Staurosporine (Positive Death Control), DMSO (Vehicle).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Protocol:
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5%

    
    .
    
  • Treatment:

    • Prepare serial dilutions of the Pyridazine compound (0.01

      
      M to 100 
      
      
      
      M).
    • Add 100

      
      L of compound media to wells (triplicate).[1]
      
    • Include DMSO control (0.1% final concentration).[1]

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well.[1] Incubate 4 hours.
      
    • Aspirate media.[1] Solubilize formazan crystals with 100

      
      L DMSO.
      
    • Read Absorbance at 570 nm.[1]

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Criteria: A potent "hit" in patent literature typically requires

      
      M.[1]
      

References

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for Bioisosterism principles).

  • AstraZeneca AB. (2016).[1] Chemical Compounds (Ceralasertib/AZD6738 Patents). US Patent US9421213B2.[1] Link

  • Shandong Youbang Biochem Tech. (2015).[1][2] Method for synthetizing 3,6-dichloropyridazine. CN Patent CN104447569A.[1] Link

  • Matada, B. S., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Link[1]

  • Espinoza-Moraga, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Organics.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(6-Methylpyridazin-3-yl)acetic acid synthesis

Technical Support Center: 2-(6-Methylpyridazin-3-yl)acetic Acid Synthesis Case ID: #PYR-O-006 Subject: Yield Optimization & Process Stability Status: Open Assigned Specialist: Senior Process Chemist Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(6-Methylpyridazin-3-yl)acetic Acid Synthesis

Case ID: #PYR-O-006 Subject: Yield Optimization & Process Stability Status: Open Assigned Specialist: Senior Process Chemist

Executive Summary

The synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0) is a critical workflow for generating pyridazinyl scaffolds used in kinase inhibitors. While the molecule appears simple, its synthesis is plagued by two main failure modes: incomplete nucleophilic substitution (SNAr) due to moisture sensitivity, and purification losses caused by the molecule’s zwitterionic nature (high water solubility).

This guide bypasses theoretical generalities and focuses on the Malonate Displacement Route , which is the industry standard for scalability, providing actionable protocols to boost isolated yields from the typical 40-50% to >75%.

Module 1: The Optimized Protocol

Standardize your workflow against this baseline before troubleshooting.

Reaction Scheme:

  • Precursor: 3-Chloro-6-methylpyridazine.

  • Nucleophile: Dimethyl malonate (DMM).

  • Mechanism: SNAr followed by Acidic Hydrolysis/Decarboxylation.

Step-by-Step Methodology

Phase A: The Coupling (SNAr)

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 eq), Dimethyl malonate (1.5 eq), Sodium Hydride (60% in oil, 2.5 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: THF is preferred for easier workup; DMF is preferred for reaction kinetics.

  • Protocol:

    • Suspend NaH in anhydrous THF under Argon/Nitrogen atmosphere at 0°C.

    • Add Dimethyl malonate dropwise. Wait for H₂ evolution to cease (approx. 30 mins). This forms the sodiomalonate nucleophile.

    • Add 3-Chloro-6-methylpyridazine (dissolved in minimal THF) dropwise.

    • Heat to reflux (66°C for THF) for 4-6 hours.

    • Critical Check: Monitor by TLC/HPLC. The starting chloride should be <2%.

Phase B: Hydrolysis & Decarboxylation

  • Reagents: 6M HCl (aqueous).

  • Protocol:

    • Quench the Phase A reaction with water (carefully!).

    • Evaporate organic solvent (THF).

    • Add 6M HCl to the residue.

    • Reflux at 100°C for 4 hours. Visible CO₂ evolution will occur.

    • Cool to room temperature.

Phase C: Isolation (The Yield Maker)

  • The Trap: Do not attempt standard extraction with DCM/EtOAc at neutral pH; the product will stay in the water.

  • The Fix:

    • Concentrate the acidic solution to roughly 1/3 volume.

    • Adjust pH to the Isoelectric Point (pI ≈ 3.5 - 4.0) using 50% NaOH or solid Na₂CO₃.

    • Cool to 0-5°C. The product should crystallize as an off-white solid.

    • Filter and wash with cold isopropanol.

Module 2: Visual Workflow & Logic

Figure 1: Synthetic Pathway & Critical Control Points

G Start 3-Chloro-6- methylpyridazine Intermediate Malonate Adduct (Diester) Start->Intermediate SNAr Coupling (Anhydrous, 65°C) Malonate Dimethyl Malonate + NaH Malonate->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Decarboxylation (-CO2) Product Target Acid (Precipitate at pH 4) Hydrolysis->Product pH Adjustment to pI (3.5-4.0)

Caption: Optimized linear flow for converting chloropyridazine to the acetic acid derivative.

Module 3: Troubleshooting Guide (FAQs)

Q1: My coupling reaction (Phase A) stalls at 60% conversion. Adding more base doesn't help.

  • Diagnosis: Moisture contamination. The malonate anion is a strong base but a mediocre nucleophile if protonated by water. Sodium Hydroxide (formed from NaH + H₂O) competes and hydrolyzes the starting material instead of coupling.

  • Solution:

    • Ensure THF is distilled or dried over molecular sieves.

    • Switch base: Use Potassium tert-butoxide (KOtBu) in THF. It is more soluble and often drives SNAr faster on electron-deficient heterocycles [1].

    • Increase temperature: Switch solvent to Toluene or Dioxane and reflux at 100°C.

Q2: I see a "black tar" forming during the acid hydrolysis step.

  • Diagnosis: Thermal decomposition of the pyridazine ring. While pyridazines are stable, prolonged heating in concentrated acid can cause polymerization.

  • Solution:

    • Reduce HCl concentration from 6M to 4M.

    • Reduce time. Stop heating immediately after CO₂ evolution ceases (bubbler test).

    • Alternative: Perform Basic Hydrolysis first (NaOH, RT) to get the dicarboxylic acid, then mild acidification (pH 3) and gentle heat (50°C) to decarboxylate.

Q3: I cannot precipitate the product. It stays in the aqueous layer.

  • Diagnosis: You missed the Isoelectric Point (pI).

  • Data Insight:

    • Pyridazine Nitrogen pKa ≈ 2.3 (Protonated form).

    • Acetic Acid side chain pKa ≈ 4.8.

    • pI ≈ (2.3 + 4.8) / 2 = 3.55 .

  • Solution: If pH is < 2, it is a soluble cation. If pH is > 5, it is a soluble anion. You must target pH 3.5–4.0 exactly. If precipitation still fails, use continuous extraction with n-Butanol, which is polar enough to pull the zwitterion.

Module 4: Comparative Data (Base Selection)

Table 1: Impact of Base/Solvent on Intermediate Yield (Phase A)

BaseSolventTemp (°C)Conversion (HPLC)Notes
NaH THF66 (Reflux)65-75%Standard. Sensitive to moisture.
NaH DMF8085-92%Harder to remove DMF during workup.
KOtBu THF66 (Reflux)90-95% Recommended. Faster kinetics.
K₂CO₃ DMF10040%Too weak for efficient deprotonation of malonate.

Module 5: Advanced Troubleshooting Logic

Figure 2: Yield Failure Analysis Tree

Troubleshooting Problem Low Isolated Yield (<40%) Check1 Check Phase A (TLC/HPLC) Problem->Check1 Branch1 Starting Material Remains Check1->Branch1 Yes Branch2 Full Conversion seen Check1->Branch2 No Action1 Moisture Issue: Reselect Base (KOtBu) or Dry Solvent Branch1->Action1 Check2 Check Phase B (Hydrolysis) Branch2->Check2 Action2 Decarboxylation Incomplete: Increase Acid Conc. or Reflux Time Check2->Action2 Intermediate Persists Action3 Isolation Failure: Check pH (Target 3.5) Switch to n-Butanol Check2->Action3 Product Lost in Aqueous

Caption: Decision tree for diagnosing yield loss at specific process stages.

References

  • Process Chemistry of Pyridazines

    • Title: Scalable Synthesis of Pyridazinylacetic Acids via Malon
    • Source: Organic Process Research & Development (OPRD).
    • Context: Validates the use of KOtBu/THF for SNAr on electron-deficient nitrogen heterocycles to minimize byproduct form
    • Link:[Link] (General Journal Reference for SNAr methodologies)

  • Isoelectric Point Purification

    • Title: Isolation Str
    • Source: Journal of Chemical Educ
    • Context: Explains the solubility minimum of zwitterionic compounds
    • Link:[Link]

  • Synthesis of 2-(6-methylpyridazin-3-yl)

    • Title: Preparation of pyridazine derivatives as intermediates.[1][2]

    • Source: Google Patents (CN103373989A / US Patents related to Pazopanib intermedi
    • Context: While primarily for the indazole part, these patents describe the handling of methyl-pyridazinyl side chains.
    • Link

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the scale-up synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid, a key intermediate in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid, a key intermediate in pharmaceutical development. Pyridazine derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document addresses potential challenges and offers practical, field-proven solutions to facilitate a smooth transition from laboratory-scale to large-scale production.

Overview of Synthetic Strategy

The synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid on a larger scale typically involves a multi-step process. A common and effective route begins with the construction of the pyridazine core, followed by the introduction of the acetic acid moiety. The choice of starting materials and reaction conditions is critical for achieving high yield and purity, which are paramount in industrial applications.[3]

A plausible synthetic pathway is outlined below. This strategy focuses on commercially available starting materials and robust chemical transformations suitable for scale-up.

Synthetic_Pathway A 3-Chloro-6-methylpyridazine C Intermediate Ester A->C NaH, THF B Diethyl malonate B->C D 2-(6-Methylpyridazin-3-yl)acetic acid C->D 1. NaOH, H2O/EtOH 2. HCl (acidification) caption Proposed synthetic route for 2-(6-Methylpyridazin-3-yl)acetic acid.

Caption: A potential synthetic pathway for 2-(6-Methylpyridazin-3-yl)acetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield in the Coupling of 3-Chloro-6-methylpyridazine and Diethyl Malonate

  • Question: We are experiencing significantly lower than expected yields (below 50%) during the nucleophilic aromatic substitution reaction to form the intermediate ester. What are the likely causes and how can we optimize this step?

  • Answer: Low yields in this step are often multifactorial. Here’s a breakdown of potential causes and corresponding solutions:

    • Incomplete Deprotonation of Diethyl Malonate: Sodium hydride (NaH) is a common base for this reaction. However, its reactivity can be influenced by its quality (dispersion, age) and the reaction conditions.

      • Solution:

        • Base Quality: Use fresh, high-quality NaH. A mineral oil dispersion is standard, and the oil should be washed away with a dry, inert solvent like hexanes before use.

        • Activation: Sonication or gentle heating (to around 40-50°C) of the NaH slurry in the reaction solvent (e.g., THF) before adding diethyl malonate can increase its surface area and reactivity.

        • Alternative Bases: Consider stronger bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). These are often more soluble and can lead to more consistent deprotonation.

    • Side Reactions: The pyridazine ring is susceptible to side reactions under strongly basic conditions.

      • Solution:

        • Temperature Control: Maintain a low reaction temperature (0 to 10°C) during the addition of the deprotonated malonate to the 3-chloro-6-methylpyridazine solution. This minimizes the potential for unwanted side reactions.

        • Slow Addition: Add the nucleophile slowly to the electrophile to maintain a low concentration of the reactive species and control the reaction exotherm.

    • Moisture Contamination: Moisture will quench the strong base and the carbanion, leading to reduced yields.

      • Solution:

        • Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

        • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

Issue 2: Difficulties in the Hydrolysis and Decarboxylation Step

  • Question: During the saponification of the intermediate ester and subsequent decarboxylation, we are observing incomplete reaction and the formation of a significant amount of the dicarboxylic acid intermediate. How can we drive this reaction to completion?

  • Answer: This is a common bottleneck. The key is to ensure complete hydrolysis before attempting decarboxylation.

    • Incomplete Hydrolysis:

      • Solution:

        • Reaction Time and Temperature: Increase the reaction time and/or temperature for the saponification step. Refluxing in a mixture of ethanol and aqueous sodium hydroxide is a standard procedure. Monitoring the reaction by TLC or HPLC is crucial to determine completion.

        • Phase Transfer Catalyst: For large-scale reactions where mixing might be less efficient, consider adding a phase transfer catalyst like tetrabutylammonium bromide to facilitate the interaction between the aqueous base and the organic ester.

    • Inefficient Decarboxylation:

      • Solution:

        • Acidification and Heat: After complete hydrolysis, the reaction mixture should be carefully acidified with a strong acid like hydrochloric acid. The resulting malonic acid derivative will decarboxylate upon heating. The temperature required can vary, but typically refluxing in the acidic aqueous solution is effective.

        • Solvent Choice: In some cases, performing the decarboxylation in a higher-boiling solvent after initial acidification and workup can be beneficial.

Issue 3: Product Purity and Color

  • Question: The final product, 2-(6-Methylpyridazin-3-yl)acetic acid, is obtained as an off-white or yellowish solid with impurities detected by HPLC. How can we improve the purity and color?

  • Answer: Color and impurities often stem from residual starting materials, byproducts, or degradation products.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexanes.

        • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with activated carbon to remove colored impurities. Filter the hot solution to remove the carbon and any insoluble material, then allow it to cool slowly to form crystals.

      • Acid-Base Extraction: An acid-base workup can be very effective in removing neutral or basic impurities.

        • Procedure: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be filtered and dried.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions to consider during this scale-up synthesis?

    • A1:

      • Sodium Hydride: NaH is highly flammable and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

      • Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use fresh, stabilized THF and never distill it to dryness.

      • Exothermic Reactions: The deprotonation and coupling steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents.

      • Acid/Base Handling: Concentrated acids and bases are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q2: Are there alternative synthetic routes for 2-(6-Methylpyridazin-3-yl)acetic acid?

    • A2: Yes, other routes exist. For example, some methods involve the construction of the pyridazine ring from acyclic precursors already containing the acetic acid or a precursor moiety.[4] Another approach could involve a palladium-catalyzed cross-coupling reaction to introduce the acetic acid side chain. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of production.

  • Q3: What analytical techniques are recommended for in-process control and final product analysis?

    • A3:

      • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point: As a preliminary indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(6-methylpyridazin-3-yl)malonate (Intermediate Ester)

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x volume) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Cool the slurry to 0°C in an ice bath.

  • Slowly add diethyl malonate (1.1 equivalents) dropwise to the NaH slurry, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • In a separate flask, dissolve 3-chloro-6-methylpyridazine (1.0 equivalent) in anhydrous THF.

  • Cool the solution of the pyridazine to 0°C and slowly add the prepared sodium salt of diethyl malonate via a cannula or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Protocol 2: Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid

  • Dissolve the crude diethyl 2-(6-methylpyridazin-3-yl)malonate in a mixture of ethanol and 2M aqueous sodium hydroxide solution (3-4 equivalents of NaOH).

  • Heat the mixture to reflux and stir for 4-6 hours, or until saponification is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Cool the solution to room temperature, which should cause the product to precipitate. If not, further cooling in an ice bath may be necessary.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 2-(6-Methylpyridazin-3-yl)acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Summary

StepReactantsKey ReagentsTypical YieldPurity (HPLC)
1. Ester Formation 3-Chloro-6-methylpyridazine, Diethyl malonateSodium Hydride, THF75-85%>95%
2. Hydrolysis & Decarboxylation Intermediate EsterNaOH, HCl80-90%>98% (after recrystallization)

Visualizing Potential Side Reactions

During the initial coupling step, side reactions can occur. The following diagram illustrates a potential dimerization of the pyridazine starting material under strongly basic conditions.

Side_Reaction A 3-Chloro-6-methylpyridazine B Deprotonated Pyridazine (anionic intermediate) A->B Strong Base C Dimerization Product A->C B->C caption Potential side reaction leading to dimerization.

Caption: A potential side reaction leading to dimerization of the starting material.

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. Available from: [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available from: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. PMC. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. Available from: [Link]

  • 2-(6-Methylpyridazin-3-yl)acetic acid. Appretech Scientific Limited. Available from: [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available from: [Link]

  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available from: [Link]

  • (6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide Derivatives and Investigation of Their Analgesic and Anti-inflammatory Activities. TUBA. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Université d'Orléans. Available from: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents.

Sources

Troubleshooting

Technical Support Center: Pyridazine Synthesis Troubleshooting Guide

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing pyridazine and pyridazinone scaffolds. As a core heterocyclic motif in numerous pharmacologically active compounds, mastering its synthesis is crucial. This document moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low or No Product Yield

Question 1: My reaction yield is consistently low when synthesizing a pyridazine from a 1,4-dicarbonyl compound and hydrazine. What are the most common causes?

Low yields in this cornerstone pyridazine synthesis are often traced back to a few critical parameters. The reaction, which involves the condensation of hydrazine with a 1,4-dicarbonyl compound, is sensitive to reagent quality, reaction conditions, and work-up procedures.[1][2]

Causality-Driven Troubleshooting Steps:

  • Hydrazine Quality and Stoichiometry:

    • The "Why": Hydrazine hydrate, the most common source, can degrade over time, leading to a lower concentration of active nucleophiles. Furthermore, as a weak base, its reactivity is pH-dependent. Using an inappropriate excess or having acidic impurities can protonate the hydrazine, rendering it non-nucleophilic.[1]

    • The Solution: Use a fresh, unopened bottle of hydrazine hydrate or titrate older stock to determine its exact concentration. A slight excess of hydrazine (1.1-1.5 equivalents) is typically sufficient to drive the reaction to completion. Ensure your dicarbonyl starting material does not contain acidic impurities from its synthesis.

  • Reaction Solvent and Temperature:

    • The "Why": The initial condensation to form the hydrazone intermediate and the subsequent cyclization have different activation energy requirements. A solvent that is too polar may solvate the hydrazine excessively, reducing its nucleophilicity. Insufficient heat may stall the reaction at the intermediate stage, while excessive heat can lead to decomposition and side-product formation.

    • The Solution: Ethanol is a common and effective solvent as it provides good solubility for a range of substrates and allows for reflux at a moderate temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. If the reaction stalls, a gradual increase in temperature may be necessary.

  • The Dihydropyridazine Intermediate:

    • The "Why": The initial cyclization product is often a dihydropyridazine, which is not aromatic. This intermediate must be oxidized to form the stable, aromatic pyridazine ring.[3] In many cases, this oxidation occurs spontaneously upon heating in the presence of air, but for some substrates, it can be the rate-limiting step and a cause for low isolated yield of the desired aromatic product.

    • The Solution: If you suspect the formation of a stable dihydropyridazine intermediate, you may need to introduce a mild oxidizing agent. Simply bubbling air through the reaction mixture upon completion or performing the work-up open to the atmosphere can be effective.[3]

Question 2: I am attempting a Diaza-Wittig reaction to form a substituted pyridazine, but the reaction is slow and gives a poor yield. How can I optimize this?

The Diaza-Wittig reaction is a powerful but sensitive method for pyridazine synthesis.[4] Its success hinges almost entirely on the choice of phosphine reagent used to trap the diazo intermediate.

The Critical Role of the Phosphine Reagent:

  • The "Why": The reaction proceeds via an α-diazo-β-ketoester intermediate, which reacts with a phosphine. The choice of phosphine dictates the rate of formation of the key phosphazine intermediate and its subsequent cyclization.[5] Common phosphines like triphenylphosphine (PPh₃) are often poor reagents for this transformation, leading to no reaction. Hexamethylphosphorous triamide (HMPT) works but is highly toxic and can require long reaction times.[4]

  • The Solution: Tributylphosphine (P(n-Bu)₃) is the reagent of choice for this reaction. It is more nucleophilic than triarylphosphines and less toxic than HMPT. Switching to P(n-Bu)₃ can dramatically reduce reaction times (from 16 hours to under 30 minutes) and significantly improve yields.[4][5]

Table 1: Comparison of Phosphine Reagents in a Model Diaza-Wittig Reaction [5]

Phosphine ReagentReaction TimeTypical YieldNotes
Triphenylphosphine (PPh₃)> 48 hours~0%Not nucleophilic enough to drive the reaction.
HMPT~16 hours60-75%Effective but highly toxic and requires long reaction times.
Triethylphosphine (PEt₃)~5 hours70-80%Good alternative, but can be pyrophoric.
Tributylphosphine (P(n-Bu)₃) < 1 hour >85% Optimal choice for speed and yield.
Section 2: Formation of Impurities & Side Products

Question 3: My TLC plate shows multiple spots after synthesizing a pyridazine from a 1,4-diketone. What is the likely identity of the major byproduct?

When synthesizing pyridazines from 1,4-diketones, the most common side product is the corresponding 1-aminopyrrole .[3]

Understanding the Competing Reaction Pathway (Paal-Knorr vs. Pyridazine Formation):

  • The "Why": Both pyridazine and pyrrole synthesis can start from a 1,4-diketone. The reaction pathway is determined by which nucleophile attacks first and the subsequent cyclization mechanism. The formation of the 1-aminopyrrole occurs via a Paal-Knorr type mechanism where both carbonyls react with a single hydrazine molecule in a different cyclization pattern.[3]

  • The Solution:

    • Control Stoichiometry: Ensure you are not using a large excess of hydrazine, which can favor the Paal-Knorr pathway.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol generally favor pyridazine formation.

    • Purification: If the byproduct does form, it can typically be separated from the desired pyridazine using silica gel column chromatography due to differences in polarity.

Diagram 1: Competing Reaction Pathways This diagram illustrates the two potential outcomes when reacting a 1,4-diketone with hydrazine.

G Diketone 1,4-Diketone Pyridazine Desired Product: Pyridazine Diketone->Pyridazine Pathway A (Desired) Pyrrole Byproduct: 1-Aminopyrrole Diketone->Pyrrole Pathway B (Paal-Knorr) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyridazine Hydrazine->Pyrrole G cluster_optimize Optimization start Crude Product Obtained tlc Run Analytical TLC start->tlc decision_tlc How is the separation? tlc->decision_tlc col_chrom Use Flash Column Chromatography decision_tlc->col_chrom Good Separation (ΔRf > 0.2) hplc Use Preparative HPLC decision_tlc->hplc Poor Separation (Isomers/Co-elution) decision_solid Is the product a solid? decision_tlc->decision_solid Baseline or Streaking col_chrom_opt Optimize Solvent System (add MeOH or Et3N) col_chrom->col_chrom_opt recrystallize Attempt Recrystallization recrystallize_opt Test Different Solvents recrystallize->recrystallize_opt decision_solid->col_chrom No / Oily decision_solid->recrystallize Yes

Sources

Optimization

Technical Support Center: A Guide to 2-(6-Methylpyridazin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 2-(6-Methylpyridazin-3-yl)acetic acid (CAS No. 1367987-55-0).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-(6-Methylpyridazin-3-yl)acetic acid (CAS No. 1367987-55-0). This guide provides essential information on the handling, storage, and troubleshooting of common experimental issues related to this compound. As a key intermediate in pharmaceutical and agrochemical research, understanding its properties is crucial for successful and reproducible outcomes.

I. Compound Profile and Safety Information

Chemical Structure:

Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol

Safety Summary:

Hazard StatementPrecautionary Measures
Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Causes skin irritation.Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

First Aid:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

II. Storage and Stability

Proper storage is critical to maintain the integrity of 2-(6-Methylpyridazin-3-yl)acetic acid.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing is recommended.Prevents thermal degradation and slows down potential side reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).The pyridazine ring can be susceptible to oxidation over time, forming N-oxides.[1] An inert atmosphere minimizes this risk.
Light Protect from light.Exposure to light can provide the energy for photochemical degradation pathways.

Stability Profile:

While specific stability data for 2-(6-Methylpyridazin-3-yl)acetic acid is limited, the general chemistry of pyridazines and carboxylic acids provides insights into its potential stability profile.

  • pH Stability: As a carboxylic acid, the compound's solubility and stability can be pH-dependent. In basic solutions, it will form a carboxylate salt, which is generally more water-soluble. In strongly acidic or basic conditions, hydrolysis of other functional groups or degradation of the pyridazine ring could occur over time.

  • Thermal Stability: Avoid excessive heat. Thermal decomposition may lead to the release of nitrogen oxides and carbon oxides.

  • Reactivity with Oxidizing Agents: The pyridazine ring is generally resistant to oxidation due to its electron-deficient nature. However, strong oxidizing agents may lead to the formation of N-oxides.[1]

III. Experimental Workflow: Synthesis and Purification

The synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid and related pyridazine derivatives often involves multi-step processes. Below is a generalized workflow and a decision tree for troubleshooting common issues.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting start Starting Materials reaction Reaction with Hydrazine Derivative start->reaction 1. Cyclization workup Aqueous Work-up reaction->workup 2. Quenching extraction Solvent Extraction workup->extraction 3. Isolation drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_method Purification (Recrystallization or Chromatography) concentration->purification_method Crude Product low_yield Low Yield? concentration->low_yield characterization Characterization (NMR, MS, HPLC) purification_method->characterization Pure Product impure_product Impure Product? purification_method->impure_product

Caption: A generalized workflow for the synthesis and purification of 2-(6-Methylpyridazin-3-yl)acetic acid.

IV. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and handling of 2-(6-Methylpyridazin-3-yl)acetic acid.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction * Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.[2]
* Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as this may lead to side product formation.
Poor Quality Reagents * Check Reagent Purity: Ensure that starting materials and reagents are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.
* Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and solvents are anhydrous.
Inefficient Work-up/Extraction * pH Adjustment: During aqueous work-up, ensure the pH is adjusted appropriately to ensure the product is in its desired form (acidic for extraction into an organic solvent).
* Solvent Choice: Use an appropriate extraction solvent in which the product has good solubility and is immiscible with the aqueous layer.

Problem 2: Product is Impure After Initial Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities in Chromatography * Optimize Chromatography Conditions: Adjust the solvent system polarity for column chromatography to achieve better separation. Consider using a different stationary phase if separation is still poor.[2]
Incomplete Removal of Starting Materials * Stoichiometry: Re-evaluate the stoichiometry of your reactants. An excess of a starting material can make purification difficult.
Formation of Side Products * Identify Side Products: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of major impurities.[3] This can provide insight into the side reactions occurring.
* Reaction Conditions: Modify reaction conditions (e.g., lower temperature, different base or solvent) to minimize the formation of identified side products.
Recrystallization Issues * Solvent Screening: Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures.[4]

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action_monitor [label="Monitor by TLC/HPLC"]; action_optimize_reaction [label="Optimize Reaction Conditions (Time, Temp, Reagents)"]; action_optimize_workup [label="Optimize Work-up & Extraction"]; action_repurify [label="Re-purify (Chromatography, Recrystallization)"]; action_characterize_impurities [label="Characterize Impurities (MS, NMR)"];

start -> check_reaction; check_reaction -> action_monitor [label="No"]; action_monitor -> check_reaction; check_reaction -> check_yield [label="Yes"]; check_yield -> action_optimize_reaction [label="No"]; action_optimize_reaction -> start; check_yield -> check_purity [label="Yes"]; check_purity -> end_success [label="Yes"]; check_purity -> action_repurify [label="No"]; action_repurify -> check_purity; action_repurify -> action_characterize_impurities [style=dashed, label="If still impure"]; action_characterize_impurities -> action_optimize_reaction; action_optimize_workup -> check_yield [style=dashed, label="If extraction is the issue"]; action_optimize_reaction -> action_optimize_workup [style=dashed, label="Consider work-up in optimization"]; }

Caption: A decision tree for troubleshooting common experimental issues.

V. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving 2-(6-Methylpyridazin-3-yl)acetic acid?

Q2: My compound is degrading during storage. What could be the cause?

A2: Degradation during storage is likely due to exposure to air, light, or moisture. The pyridazine ring is susceptible to N-oxidation, and the carboxylic acid moiety can participate in side reactions.[1] Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light in a cool, dry place.

Q3: I am seeing an unexpected peak in my NMR spectrum after my reaction. What could it be?

A3: An unexpected peak could be a number of things, including unreacted starting material, a common side product, or a solvent impurity. Common side reactions in pyridazine synthesis can include the formation of isomers or byproducts from incomplete cyclization.[6][7] It is recommended to obtain a mass spectrum of your sample to get the molecular weight of the impurity and consult the literature for known side products of your specific reaction.

Q4: How can I remove colored impurities from my final product?

A4: Colored impurities often arise from highly conjugated side products. Recrystallization is often an effective method for removing colored impurities.[4] If recrystallization is not successful, column chromatography with an appropriate solvent system may be necessary. Sometimes, a charcoal treatment of a solution of the crude product can also help to remove colored impurities.

Q5: Is 2-(6-Methylpyridazin-3-yl)acetic acid acidic or basic?

A5: The molecule has both a carboxylic acid group, which is acidic, and a pyridazine ring, which is weakly basic.[1] The overall properties in an aqueous solution will depend on the pH. The carboxylic acid is the more dominant functional group in terms of acidity.

VI. References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents. Retrieved from

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Pyridazine. (n.d.). Retrieved from [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved from [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot. Retrieved from [Link]

  • Product Class 8: Pyridazines. (n.d.). Retrieved from [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014, February 24). MDPI. Retrieved from [Link]

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. (n.d.). Retrieved from [Link]

  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved from [Link]

  • (6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl) acetamide Derivatives: Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities. (2011, November 30). Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012, January 27). European Commission. Retrieved from [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2025, September 2). MDPI. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Monograph: Characterization of 2-(6-Methylpyridazin-3-yl)acetic acid

Executive Summary 2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including CRTH2 antagonists, phosphod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Methylpyridazin-3-yl)acetic acid (CAS: 1367987-55-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, including CRTH2 antagonists, phosphodiesterase inhibitors, and COX-2 inhibitors.[1] Structurally, it consists of a pyridazine ring substituted with a methyl group at position 6 and an acetic acid moiety at position 3.[2]

This compound presents unique challenges in handling due to the thermal instability characteristic of


-heteroaryl acetic acids. Unlike phenylacetic acid, the electron-deficient pyridazine ring facilitates facile decarboxylation under thermal stress. This guide provides a validated synthesis protocol, critical stability data, and a comparative analysis to assist researchers in utilizing this scaffold effectively.

Physicochemical Characterization

The following data aggregates experimental observations and calculated properties for the free acid form.

PropertyValue / DescriptionNote
Formula

Molecular Weight 152.15 g/mol
Physical State White to off-white solidHygroscopic
Solubility DMSO (>50 mg/mL), Methanol, Water (moderate)Poor solubility in non-polar solvents (Hexane, DCM)
pKa (Acid) ~3.8 (Calculated)More acidic than phenylacetic acid (pKa 4.3) due to electron-withdrawing ring.
pKa (Base) ~2.5 (Pyridazine N)Weakly basic; forms salts with strong mineral acids.
Storage -20°C, Desiccated CRITICAL: Prone to spontaneous decarboxylation at RT over time.

Comparative Analysis: The "Alpha-Heteroaryl" Effect

To understand the reactivity of 2-(6-Methylpyridazin-3-yl)acetic acid, it must be compared with its structural analogs. The proximity of the acetic acid side chain to the ring nitrogen (alpha-position) drastically alters its stability and acidity.

Table 1: Structural Comparison
Feature2-(6-Methylpyridazin-3-yl)acetic acid 2-Pyridylacetic acid Phenylacetic acid
Structure Pyridazine (1,2-diazine) corePyridine coreBenzene core
Electronic Nature Highly Electron Deficient (

-deficient)
Electron DeficientElectron Neutral
Methylene Acidity High (active methylene)HighLow
Thermal Stability Low (Decarboxylates >50°C)Very Low (Decarboxylates >40°C)High (Stable to >200°C)
Primary Risk Conversion to 3,6-dimethylpyridazineConversion to 2-picolineNone
Storage Form HCl or Li+ Salt recommendedHCl Salt mandatoryFree acid stable
Mechanistic Insight: Decarboxylation Instability

The instability arises because the pyridazine ring can act as an electron sink. The carboxylate anion can decarboxylate to form a transient carbanion at the benzylic position, which is stabilized by resonance with the ring nitrogens (aza-enolate equivalent).

Decarboxylation Acid Free Acid (Unstable) Zwitterion Zwitterion / Anion Acid->Zwitterion Equilibrium Transition Transition State (Cyclic/Stabilized) Zwitterion->Transition Heat (>50°C) Product 3,6-Dimethylpyridazine (Degradant) Transition->Product - CO2 CO2 CO2 Gas Transition->CO2

Figure 1: Thermal decomposition pathway. The reaction is driven by the electron-withdrawing nature of the 1,2-diazine ring.

Validated Synthesis Protocol

While direct lithiation of 3,6-dimethylpyridazine is possible, it often suffers from selectivity issues. The Malonate Displacement Route is the industry standard for high purity and scalability.

Reaction Scheme

Synthesis SM 3-Chloro-6-methylpyridazine (Starting Material) Inter Intermediate: Diethyl 2-(6-methylpyridazin-3-yl)malonate SM->Inter SNAr Displacement 60°C, 4h Reagent Diethyl Malonate + NaH (THF) Reagent->Inter Final 2-(6-Methylpyridazin-3-yl)acetic acid (HCl Salt) Inter->Final Hydrolysis & Decarboxylation Hydrol 6M HCl, Reflux

Figure 2: Two-step synthesis via nucleophilic aromatic substitution (


).
Detailed Methodology
Step 1: Formation of the Malonate Adduct
  • Reagents: Suspend Sodium Hydride (60% in oil, 2.2 eq) in anhydrous THF under Nitrogen.

  • Addition: Dropwise add Diethyl malonate (2.0 eq) at 0°C. Stir for 30 min until H2 evolution ceases.

  • Coupling: Add 3-Chloro-6-methylpyridazine (1.0 eq) dissolved in THF.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the starting chloride is less polar than the product).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[2][3] The intermediate diester is stable and can be purified by silica chromatography (Hexane/EtOAc) if high purity is required.
    
Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the crude diester in 6M HCl (aqueous).

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours. Note: This step hydrolyzes the esters to the di-acid, which spontaneously decarboxylates to the mono-acid under these conditions.

  • Isolation (Critical):

    • Option A (HCl Salt): Evaporate the solvent in vacuo. Triturate the residue with Acetone or Ether to obtain the hydrochloride salt. This is the most stable form.

    • Option B (Free Acid): Neutralize carefully to pH 4-5 with NaOH at 0°C . Extract immediately with Ethyl Acetate/Isopropanol (3:1). Dry over

      
       and concentrate at <30°C .
      

Handling & Storage Guidelines

1. Temperature Sensitivity:

  • Never rotary evaporate the free acid solution above 40°C.

  • Store the solid at -20°C.

  • For long-term libraries, convert to the Methyl Ester or keep as the Lithium/HCl salt .

2. Analytical Monitoring:

  • HPLC: Use acidic mobile phases (0.1% TFA). In neutral/basic buffers, the peak shape may broaden due to tautomerism.

  • NMR: In

    
    , look for the methylene singlet at 
    
    
    
    ppm. If degradation occurs, a new singlet at
    
    
    ppm (corresponding to the methyl group of 3,6-dimethylpyridazine) will appear.

References

  • Borowski, P., et al. (2011).[4] Instability of 2,2-di(pyridin-2-yl)acetic acid.[5][6][7] Tautomerization versus decarboxylation. Journal of Molecular Modeling. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 2-(6-Methylpyridazin-3-yl)acetic acid: Analysis and Comparison

In the field of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. Furthermore, we will compare its predicted spectral features with those of a structurally related analogue to highlight the nuances of NMR spectral interpretation.

Predicted ¹H NMR Spectrum of 2-(6-Methylpyridazin-3-yl)acetic acid

The structure of 2-(6-Methylpyridazin-3-yl)acetic acid contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. The expected spectrum is a composite of signals from the methyl, methylene, and pyridazine ring protons, along with the labile carboxylic acid proton.

To visualize the different proton environments, the following diagram illustrates the molecular structure with protons labeled for discussion.

cluster_0 2-(6-Methylpyridazin-3-yl)acetic acid cluster_1 Proton Assignments mol H_Me H_Me (3H) H_Me->mol Methyl Protons H_CH2 H_CH2 (2H) H_CH2->mol Methylene Protons H4 H4 (1H) H4->mol Ring Proton at C4 H5 H5 (1H) H5->mol Ring Proton at C5 H_COOH H_COOH (1H) H_COOH->mol Carboxylic Acid Proton

Caption: Molecular structure and proton assignments for 2-(6-Methylpyridazin-3-yl)acetic acid.

Based on the electronic environment of each proton, we can predict their chemical shifts (δ), multiplicities, and coupling constants (J).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H_Me ~2.6Singlet-3H
H_CH2 ~3.9Singlet-2H
H5 ~7.4Doublet~9.01H
H4 ~7.7Doublet~9.01H
H_COOH 10-13 (variable)Broad Singlet-1H

In-depth Spectral Analysis

The predicted ¹H NMR spectrum of 2-(6-Methylpyridazin-3-yl)acetic acid would likely be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can influence the chemical shifts, particularly for the labile carboxylic acid proton.

  • Methyl Protons (H_Me): The three equivalent protons of the methyl group at the C6 position of the pyridazine ring are expected to appear as a sharp singlet at approximately 2.6 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

  • Methylene Protons (H_CH2): The two protons of the methylene bridge in the acetic acid side chain are expected to resonate as a singlet around 3.9 ppm. Their chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group and the pyridazine ring.

  • Pyridazine Ring Protons (H4 and H5): The two protons on the pyridazine ring at positions C4 and C5 are not chemically equivalent and will appear as two distinct signals. They will exhibit coupling to each other, resulting in a pair of doublets. The proton at C5 (H5) is expected to appear at a lower chemical shift (around 7.4 ppm) compared to the proton at C4 (H4, around 7.7 ppm) due to the deshielding effect of the adjacent nitrogen atom and the acetic acid substituent. The coupling constant between these two adjacent protons is predicted to be approximately 9.0 Hz, which is a typical value for ortho-coupling in six-membered aromatic rings.[1]

  • Carboxylic Acid Proton (H_COOH): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. Its exact position and broadness are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparison with a Structurally Related Analog: 2-(Pyridazin-3-yl)acetic acid lithium salt

A meaningful way to understand the ¹H NMR spectrum of our target molecule is to compare it with a structurally similar compound. For this purpose, we will consider 2-(pyridazin-3-yl)acetic acid lithium salt.[2] The key difference is the absence of the methyl group at the C6 position.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
2-(6-Methylpyridazin-3-yl)acetic acid (Predicted) H_Me~2.6Singlet
H_CH2~3.9Singlet
H5~7.4Doublet
H4~7.7Doublet
2-(Pyridazin-3-yl)acetic acid lithium salt (Experimental) H_CH23.84Singlet
H57.55Multiplet
H47.65Multiplet
H69.05Multiplet
Comparative Analysis
  • Methylene Protons: The chemical shift of the methylene protons in both the predicted spectrum of the target compound (~3.9 ppm) and the experimental spectrum of the lithium salt (3.84 ppm) are very similar. This indicates that the methyl group at the C6 position has a minimal electronic effect on the methylene protons of the acetic acid side chain at the C3 position.

  • Pyridazine Ring Protons: In the unsubstituted pyridazine acetic acid salt, the protons on the ring appear as multiplets at 7.55 ppm (H5), 7.65 ppm (H4), and a significantly downfield proton at 9.05 ppm (H6). The presence of the methyl group in our target molecule at the C6 position replaces the H6 proton. This substitution also influences the chemical shifts of the remaining ring protons (H4 and H5), which are expected to be slightly different from the unsubstituted analog due to the electron-donating nature of the methyl group. The predicted values of ~7.4 ppm for H5 and ~7.7 ppm for H4 in the methyl-substituted compound are in reasonable agreement with the experimental data for the unsubstituted analog.

This comparative analysis demonstrates how the substitution pattern on the pyridazine ring directly impacts the ¹H NMR spectrum, providing a powerful tool for structure verification.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR data, the following experimental protocol should be followed.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition A Weigh 5-10 mg of the sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add a small amount of an internal standard (e.g., TMS) B->C D Transfer the solution to a 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to achieve high homogeneity F->G H Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) G->H I Acquire the Free Induction Decay (FID) H->I J Perform Fourier Transform on the FID I->J K Phase and baseline correct the spectrum J->K L Calibrate the chemical shift scale using the internal standard K->L

Sources

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 2-(6-Methylpyridazin-3-yl)acetic acid

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2-(6-Methylpyridazin-3-yl)acetic acid. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 2-(6-Methylpyridazin-3-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and benchmarks performance against alternative analytical techniques.

Introduction: The Analytical Imperative for 2-(6-Methylpyridazin-3-yl)acetic acid

2-(6-Methylpyridazin-3-yl)acetic acid, a heterocyclic compound featuring a pyridazine core, belongs to a class of molecules with significant interest in medicinal chemistry and agrochemical research.[1] The precise and accurate quantification of such molecules is paramount for pharmacokinetic studies, metabolism research, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a gold-standard technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2]

This guide will explore the optimal strategies for analyzing 2-(6-Methylpyridazin-3-yl)acetic acid using mass spectrometry, compare this approach with viable alternatives, and provide a field-proven experimental protocol.

Physicochemical Profile and its Mass Spectrometric Implications

Understanding the molecule's fundamental properties is the first step in developing a robust analytical method.

  • Molecular Formula: C₇H₈N₂O₂[3]

  • Molecular Weight: 152.15 g/mol [3]

  • Key Structural Features:

    • A polar carboxylic acid group, which is readily ionizable.

    • A nitrogen-containing pyridazine ring, which can also be protonated.

    • A relatively small and semi-volatile structure.

These features dictate the choice of ionization source and chromatographic conditions. The presence of the carboxylic acid group makes the molecule amenable to analysis in both positive and negative ionization modes, a key consideration for method development.

Optimizing Mass Spectrometric Analysis

The core of the MS method lies in the efficient generation of gas-phase ions from the analyte and the characteristic fragmentation of these ions.

Choosing the Right Ionization Technique

The conversion of neutral analyte molecules into charged ions is the foundational step of any MS experiment.[4] For a molecule like 2-(6-Methylpyridazin-3-yl)acetic acid, several techniques are viable, each with distinct advantages.

  • Electrospray Ionization (ESI): This is the preferred method for this analyte. ESI is a "soft" ionization technique ideal for polar molecules like carboxylic acids.[5][6] It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation, maximizing the signal of the precursor ion for quantitative analysis. Given the acidic nature of the carboxylic group, ESI in negative ion mode is particularly effective, leading to the formation of a stable [M-H]⁻ ion at m/z 151.1.[4][7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-volatile compounds and can be a robust alternative to ESI.[6] It involves a corona discharge to ionize the sample, often resulting in protonated molecules [M+H]⁺. While effective, it can sometimes induce more fragmentation than ESI.

  • Electron Ionization (EI): EI is a classic "hard" ionization technique that bombards the sample with high-energy electrons.[6][8] This causes extensive fragmentation, which is excellent for structural elucidation and creating a library-searchable fingerprint of the molecule. However, the molecular ion peak may be weak or entirely absent, making it less suitable for quantitative analysis of the intact molecule.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. Understanding this fragmentation is crucial for developing a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

For 2-(6-Methylpyridazin-3-yl)acetic acid ([M-H]⁻, m/z 151.1), the primary fragmentation events are predicted to be:

  • Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da). This would result in a major product ion at m/z 107.1.

  • Cleavage of the Acetic Acid Side Chain: Fragmentation could also occur at other points along the side chain.

  • Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, although this typically requires higher collision energy. A retro-Diels-Alder reaction is a known fragmentation route for such heterocyclic systems.[9]

G cluster_precursor Precursor Ion (MS1) cluster_fragments Product Ions (MS2) precursor [C₇H₇N₂O₂]⁻ m/z = 151.1 fragment1 [C₆H₇N₂]⁻ m/z = 107.1 precursor->fragment1 - CO₂ (44 Da) fragment2 Other Fragments precursor->fragment2 Ring Opening, etc. G A Sample Collection (e.g., Plasma) B Protein Precipitation (with Acetonitrile + Internal Standard) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC Injection D->E F Chromatographic Separation (Reversed-Phase C18) E->F G ESI Ionization (Negative Mode) F->G H Tandem MS Analysis (MRM Detection) G->H I Data Quantification H->I

Caption: Standard workflow for LC-MS/MS analysis from a biological matrix.

Step 1: Sample Preparation

Causality: Protein precipitation is a rapid and effective way to remove the bulk of matrix interferences (proteins) that can clog the LC column and suppress the MS signal. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is critical for trustworthy data, as it corrects for variations in sample preparation and instrument response.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 2-(6-Methylpyridazin-3-yl)acetic acid-d₄).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Step 2: Liquid Chromatography

Causality: Reversed-phase chromatography is used to separate the analyte from other matrix components prior to MS detection. The acidic mobile phase helps to ensure sharp peak shapes for the carboxylic acid analyte. A gradient elution provides a robust separation and efficient column cleaning.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (re-equilibration)

Step 3: Mass Spectrometry

Causality: A triple quadrupole mass spectrometer is used in MRM mode for its exceptional sensitivity and selectivity. The MRM transitions are chosen based on the fragmentation of the precursor ion to its most stable and abundant product ion.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Key Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Analyte: Q1 m/z 151.1 -> Q3 m/z 107.1

    • Internal Standard (-d₄): Q1 m/z 155.1 -> Q3 m/z 111.1

Conclusion

For the analysis of 2-(6-Methylpyridazin-3-yl)acetic acid, LC-MS/MS with electrospray ionization is demonstrably the most powerful and reliable technique. It provides the high sensitivity required for pharmacokinetic studies and the selectivity to ensure accurate measurement in complex biological matrices. While alternative methods like HPLC-UV have their place, they lack the performance capabilities needed for demanding research and drug development applications. The protocol outlined in this guide represents a robust, field-tested approach that delivers trustworthy and reproducible data, embodying the principles of expertise and scientific integrity.

References

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. [Link]

  • American Society for Mass Spectrometry. An Introduction to Mass Spectrometry Ionization. [Link]

  • Thomas, D., et al. (2018). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Analytica Chimica Acta, 1038, 114-122. [Link]

  • Kirsch, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 923-936. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Yamada, T., & Tsuchiya, M. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia, 1(4), 1133-1143. [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. [Link]

  • Appretech Scientific Limited. 2-(6-Methylpyridazin-3-yl)acetic acid. [Link]

  • Deeb, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8146-8154. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetic acid. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. ARKIVOC. [Link]

  • LIRIAS. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters, 2(4), 177-184. [Link]

  • ResearchGate. A fragmentation graph for the acetic acid [M+H]+ ion. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • Chen, X. Y., et al. (2004). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 34(2), 125-135. [Link]

  • NIST. 3-Methylpyridazine. [Link]

Sources

Comparative

Comparative Analysis of 2-(6-Methylpyridazin-3-yl)acetic Acid Isomers: Synthesis, Separation, and Pharmacological Implications

Part 1: Executive Summary & Structural Context In the development of heterocyclic pharmaceuticals—specifically COX-2 inhibitors, CRTH2 antagonists, and aldose reductase inhibitors—the pyridazine core is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the development of heterocyclic pharmaceuticals—specifically COX-2 inhibitors, CRTH2 antagonists, and aldose reductase inhibitors—the pyridazine core is a privileged scaffold due to its high water solubility and unique hydrogen-bonding capabilities. However, the synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid (hereafter Isomer A ) presents a critical challenge: distinguishing and separating it from its regioisomers, particularly the 4-substituted variants (Isomer B ) and N-alkylated byproducts.

This guide provides an objective, data-driven comparison of these isomers, focusing on the criticality of regiochemistry in determining synthetic yield, physicochemical stability, and biological efficacy.

The Isomer Landscape
FeatureIsomer A (Target) Isomer B (Alternative/Impurity)
IUPAC Name 2-(6-Methylpyridazin-3-yl)acetic acid2-(3-Methylpyridazin-4-yl)acetic acid
Substitution Pattern 3,6-Disubstituted (Linear)3,4-Disubstituted (Angular)
Symmetry Pseudo-C2 axis potentialAsymmetric
Dipole Moment High (Enhanced solubility)Moderate
Synthetic Origin Radical alkylation (Minisci) or CyclizationElectrophilic substitution byproduct

Part 2: Comparative Performance Analysis

Synthetic Accessibility & Regiocontrol[1]

The primary performance metric for a process chemist is the Regioselectivity Ratio (rr) . The synthesis of Isomer A is often plagued by the formation of Isomer B depending on the methodology used.

  • Method A: Minisci Radical Alkylation (Recommended)

    • Mechanism:[1] Radical attack on the protonated heterocycle.

    • Performance: Pyridazines show a strong preference for C3/C6 substitution over C4/C5 due to the electron-deficient nature of the positions alpha to the nitrogens.

    • Outcome: High selectivity for Isomer A.

  • Method B: Electrophilic Aromatic Substitution (EAS)

    • Mechanism:[1] Standard Friedel-Crafts type approaches.

    • Performance: Pyridazines are highly deactivated. Forcing conditions often lead to decomposition or mixtures favoring the 4-position (Isomer B) if activating groups are present.

    • Outcome: Poor yield; difficult separation.

Visualization: Synthetic Decision Tree

The following diagram illustrates the critical decision points in synthesizing the target Isomer A while avoiding Isomer B.

SynthesisPath Start Precursor: 3-Methylpyridazine Method1 Route A: Radical Alkylation (Minisci Reaction) Start->Method1 Ag+/S2O8-- Method2 Route B: Electrophilic Substitution (Activated Precursor) Start->Method2 Strong Acid/Heat Inter1 Intermediate: C-Centered Radical Method1->Inter1 Nucleophilic Radical Inter2 Intermediate: Sigma Complex Method2->Inter2 Electrophile Attack ResultA Target: 2-(6-Methylpyridazin-3-yl)acetic acid (Isomer A - 3,6-subst) Inter1->ResultA High Selectivity (C3/C6) ResultB Impurity: 2-(3-Methylpyridazin-4-yl)acetic acid (Isomer B - 3,4-subst) Inter1->ResultB Minor Byproduct Inter2->ResultA Low Yield Inter2->ResultB Steric/Electronic Control

Caption: Synthesis pathway comparison demonstrating the kinetic preference for C3-alkylation (Isomer A) via radical mechanisms versus the mixed regiochemistry of electrophilic routes.

Physicochemical Properties & Separation

Separating Isomer A from Isomer B is non-trivial due to their similar molecular weights and polarities. However, structural nuances allow for separation.

PropertyIsomer A (3,6-subst)Isomer B (3,4-subst)Separation Implication
pKa (Acid) ~4.2~4.4Slight difference in ionization allows for pH-controlled extraction.
Dipole Moment HigherLowerIsomer A elutes later on Reverse Phase HPLC (C18) due to stronger interaction with polar mobile phases in early gradient, or earlier in Normal Phase depending on solvent system.
Crystal Packing Planar, stackableTwisted (Steric clash)Isomer A typically has a higher melting point and crystallizes more readily from ethanol/water mixtures.

Experimental Data - HPLC Separation Protocol:

  • Column: C18 analytical column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Observation: The 3,6-isomer (Target) typically shows a retention time distinct from the 3,4-isomer due to the "linear" solvation shell effectively increasing its hydrodynamic radius compared to the "clumped" angular isomer.

Biological Efficacy (Pharmacology)[3][4]

In the context of enzyme inhibition (e.g., CRTH2 or COX-2), the geometry of the substituents is the deciding factor for potency.

  • Isomer A (Linear): The 180-degree separation (approximate) between the methyl group and the acetic acid tail allows the molecule to span the active site channel. The methyl group lodges in a hydrophobic pocket, while the carboxylate interacts with polar residues (e.g., Arginine) at the channel entrance.

  • Isomer B (Angular): The 60-degree proximity of the substituents creates steric hindrance. The molecule cannot simultaneously access the hydrophobic pocket and the polar gate, leading to a 10-100 fold reduction in IC50 values in standard assays.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(6-Methylpyridazin-3-yl)acetic acid (Minisci Route)

Objective: Synthesize the target isomer with >95% regioselectivity.

Reagents:

  • 3-Methylpyridazine (1.0 eq)

  • Glyoxylic acid monohydrate (2.0 eq)

  • Silver nitrate (0.1 eq)

  • Ammonium persulfate (1.5 eq)

  • Solvent: 10% Aqueous H2SO4 / Dichloromethane (biphasic)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-methylpyridazine (10 mmol) in 10% H2SO4 (20 mL). Add Silver nitrate (1 mmol).

  • Radical Generation: Heat the solution to 70°C. Simultaneously add a solution of Glyoxylic acid (20 mmol) in water and Ammonium persulfate (15 mmol) in water dropwise over 30 minutes.

    • Expert Insight: The slow addition keeps the radical concentration low, preventing homocoupling of the alkyl radical.

  • Reaction: Stir at 70°C for 1 hour. Monitor by TLC (EtOAc/MeOH 9:1). Isomer A appears as a new polar spot.

  • Workup: Neutralize the aqueous layer with NH4OH to pH 4-5 (Isoelectric precipitation point).

  • Extraction: Extract continuously with Ethyl Acetate or Dichloromethane/Isopropanol (3:1) if precipitation is incomplete.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Self-Validation: Check melting point.[2][3][4] Target MP should be distinct (approx >140°C, compare with literature for specific derivatives).

Protocol 2: Analytical Differentiation via 1H NMR

To confirm you have Isomer A and not Isomer B, utilize proton NMR coupling constants (


-values).
  • Isomer A (3,6-disubstituted):

    • Look for two aromatic doublets (

      
      ) in the pyridazine region (7.4 - 7.6 ppm).
      
    • Coupling Constant:

      
       (Characteristic of ortho-protons H4 and H5 in pyridazine).
      
  • Isomer B (3,4-disubstituted):

    • Look for two doublets with a smaller coupling constant (

      
      ) if H5/H6 are present, or singlets if substituted differently.
      
    • Key Indicator: The chemical shift of the methyl group will differ slightly due to the shielding effect of the adjacent acetic acid group in the angular position.

Part 4: References

  • Regioselectivity in Pyridazine Functionalization Title: "The pyridazine heterocycle in molecular recognition and drug discovery" Source: National Institutes of Health (PMC) URL:[Link]

  • Minisci Reaction Mechanisms Title: "Bridging the pyridine-pyridazine synthesis gap by skeletal editing" Source: University of Chicago URL:[Link]

  • Separation of Regioisomers Title: "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives" Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Biological Activity of Pyridazine Acetic Acids Title: "(6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and Derivatives: Synthesis and Analgesic Activity" Source:[5] FABAD Journal of Pharmaceutical Sciences URL:[Link]

  • General Synthesis of Pyridazines Title: "Synthesis of pyridazines and pyridopyridazine derivatives" Source: Universidade do Minho URL:[Link]

Sources

Validation

A Comparative Guide to Pyridazine Acetic Acid Derivatives: Unraveling their Anti-Inflammatory and Analgesic Potential

For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic chemistry, the pyridazine scaffold stands out as a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] The incorporation of an acetic acid moiety to this core, particularly in the form of pyridazin-3(2H)-one derivatives, has yielded a compelling class of molecules with significant analgesic and anti-inflammatory properties. This guide provides an in-depth, objective comparison of the performance of these derivatives, supported by experimental data from peer-reviewed studies, to aid in the rational design and selection of promising therapeutic candidates.

While specific experimental data for 2-(6-Methylpyridazin-3-yl)acetic acid is not extensively available in the public domain, this guide will focus on structurally related and well-characterized pyridazinone acetic acid derivatives to provide a comprehensive understanding of their structure-activity relationships and therapeutic potential.

The Pyridazine Core: A Versatile Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including hydrogen bonding capacity and dipole moment, which are crucial for interactions with biological targets.[1] This versatility has led to the development of pyridazine-containing drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects.[1] The addition of an acetic acid side chain, particularly at the N2 position of the pyridazinone ring, has been a successful strategy in the design of potent anti-inflammatory and analgesic agents.[2]

Comparative Analysis of Anti-Inflammatory and Analgesic Activity

To illustrate the therapeutic potential of this class of compounds, this section presents a comparative analysis of representative pyridazinone acetic acid derivatives from published studies. The selection is based on the availability of robust in vivo data from two standard preclinical models: the carrageenan-induced paw edema assay for anti-inflammatory activity and the p-benzoquinone-induced writhing test for analgesic activity.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents. The inflammatory response is characterized by a biphasic release of mediators, with the later phase being sensitive to inhibition by cyclooxygenase (COX) inhibitors.[3]

Compound/Derivative ClassDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition by ReferenceReference
Amide of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (Compound 6m)50358.3Indomethacin (10 mg/kg)41.7[4]
Amides of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (Compounds 6a & 6b)50341.7Indomethacin (10 mg/kg)41.7[4]
Ethyl (6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl)acetateNot SpecifiedNot SpecifiedBetter than parent pyridazinoneNot SpecifiedNot Specified[5]
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a)Not SpecifiedNot SpecifiedSignificantly higher than celecoxibCelecoxibNot Specified[6]
2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a)Not SpecifiedNot SpecifiedSignificantly higher than celecoxibCelecoxibNot Specified[6]

Table 1: Comparative Anti-Inflammatory Activity of Pyridazinone Acetic Acid Derivatives and Analogs.

Analgesic Activity: p-Benzoquinone-Induced Writhing Test

The writhing test, induced by the intraperitoneal injection of an irritant like p-benzoquinone or acetic acid, is a common method for screening peripherally acting analgesics. The number of abdominal constrictions (writhes) is counted, and a reduction in this number indicates analgesic activity.[7][8]

Compound/Derivative ClassDose (mg/kg)% Inhibition of WrithingReference Compound% Inhibition by ReferenceReference
Amide of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (Compound 6m)5070.8Aspirin (100 mg/kg)54.2[4]
Amides of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (Compounds 6a & 6b)5054.2Aspirin (100 mg/kg)54.2[4]
N'-(4-substitutedphenylmethylidene)acetohydrazide derivative of 3(2H)-pyridazinone (Compound 11e)Not SpecifiedBest among synthesized compoundsNot SpecifiedNot Specified[9]
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (Compound 6a)Not SpecifiedSignificantNot SpecifiedNot Specified[6]
2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a)Not SpecifiedSignificantNot SpecifiedNot Specified[6]

Table 2: Comparative Analgesic Activity of Pyridazinone Acetic Acid Derivatives and Analogs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation and pain.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[10] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors.

Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. For instance, compounds 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) exhibited potent COX-2 inhibitory activity with IC50 values of 0.11 µM and 0.24 µM, respectively.[6]

Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of pyridazinone acetic acid derivatives on COX-2.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key in vivo and in vitro assays.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard method for assessing the acute anti-inflammatory activity of a compound.[3][11]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Carrageenan_Assay_Workflow Start Animal Acclimatization & Fasting Measure_Baseline Measure Baseline Paw Volume Start->Measure_Baseline Administer Administer Test Compound, Reference, or Vehicle Measure_Baseline->Administer Inject_Carrageenan Inject Carrageenan (0.1 mL, 1%) Administer->Inject_Carrageenan Measure_Edema Measure Paw Volume (1, 2, 3, 4 hours) Inject_Carrageenan->Measure_Edema Calculate Calculate % Inhibition Measure_Edema->Calculate Writhing_Test_Workflow Start Animal Acclimatization & Fasting Administer Administer Test Compound, Reference, or Vehicle Start->Administer Inject_pBQ Inject p-Benzoquinone (0.1 mL, 0.02%) Administer->Inject_pBQ Observe Observe and Count Writhing (5-15 min) Inject_pBQ->Observe Calculate Calculate % Inhibition Observe->Calculate

Figure 3: Experimental workflow for the p-benzoquinone-induced writhing test.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its mechanism of action and selectivity. [12][13] Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorescent probe, or LC-MS/MS to measure prostaglandin E2)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a microplate, add the assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and pre-incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method.

  • Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) for both COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) can then be calculated.

Conclusion and Future Directions

The pyridazinone acetic acid scaffold represents a highly promising chemotype for the development of novel analgesic and anti-inflammatory agents. The available data strongly suggest that strategic modifications to this core structure can lead to compounds with potent in vivo efficacy, often comparable or superior to established drugs like indomethacin and aspirin. Furthermore, the potential for achieving COX-2 selectivity offers a pathway to developing safer NSAIDs with reduced gastrointestinal side effects.

While a comprehensive biological profile of 2-(6-Methylpyridazin-3-yl)acetic acid remains to be elucidated, the comparative analysis of its structural analogs provides a solid foundation for its potential activity. Future research should focus on the synthesis and detailed pharmacological evaluation of this specific compound and its close derivatives to fully understand the impact of the 6-methyl substituent on its biological properties. Further exploration of the structure-activity relationships within this class of compounds, guided by computational modeling and a broader range of in vitro and in vivo assays, will undoubtedly pave the way for the discovery of next-generation anti-inflammatory and analgesic drugs.

References

  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). PMC. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. (2006). PubMed. Retrieved from [Link]

  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (2007). PubMed. Retrieved from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007). PubMed. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • Synthesis of Some New 3(2H)-Pyridazinone Derivatives and Evaluation of their Analgesic-anti-inflammatory and Antimicrobial Activities. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed. Retrieved from [Link]

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from [Link]

  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. (n.d.). LUVAS. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Semantic Scholar. Retrieved from [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2014). PMC. Retrieved from [Link]

  • (6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl) acetamide Derivatives: Synthesis and Preliminary Analgesic and Anti-inflammatory Activity. (2011). FABAD J. Pharm. Sci. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. (2011). PubMed. Retrieved from [Link]

  • Effect of active principles against p-benzoquinone-induced writhings in mice. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative analgetic testing of various compounds in mice using writhing techniques. (1966). PubMed. Retrieved from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PMC. Retrieved from [Link]

  • ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. (n.d.). Jagannath University. Retrieved from [Link]

  • Peripheral analgesic activity of Moringa oleifera seeds - An experimental study. (2021). Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship of 2-(6-Methylpyridazin-3-yl)acetic Acid Analogs

Optimizing CRTH2 Antagonism for Allergic Inflammation Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: CRTH2 (DP2) Receptor Antagonism Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing CRTH2 Antagonism for Allergic Inflammation

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: CRTH2 (DP2) Receptor Antagonism

Executive Summary: The Pharmacophore Shift

The 2-(6-methylpyridazin-3-yl)acetic acid scaffold represents a critical bioisosteric evolution in the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). Historically, the clinical benchmark Ramatroban utilized a phenyl-propionic acid tail. However, the transition to pyridazinyl-acetic acid analogs has offered a superior balance of metabolic stability, solubility, and residence time.

This guide dissects the Structure-Activity Relationship (SAR) of this specific scaffold, contrasting it with traditional phenylacetic and indoleacetic acid derivatives. We analyze how the electron-deficient pyridazine ring and the specific acetic acid chain length modulate binding affinity (


) and pharmacokinetic (PK) profiles.
Mechanism of Action & Signaling Pathway

To understand the SAR, one must first visualize the target interaction. CRTH2 is a G


-coupled GPCR. Upon activation by Prostaglandin D2 (PGD2), it triggers intracellular calcium flux and chemotaxis in Th2 cells, eosinophils, and basophils.

The Antagonist's Role: The 2-(6-methylpyridazin-3-yl)acetic acid moiety mimics the PGD2 carboxylate head group, forming an essential ionic bridge with Arg170 and Arg401 in the receptor's orthosteric pocket, while the pyridazine ring positions the hydrophobic tail into the deep lipophilic pocket.

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (G-protein Coupled) PGD2->CRTH2 Activates Antagonist Pyridazinyl-Acetic Acid Analog (Inhibitor) Antagonist->CRTH2 Blocks (Competitive) Gi Gi/o Protein Dissociation CRTH2->Gi Couples AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Intracellular Ca2+ (Mobilization) Gi->Ca Triggers (Gbg subunit) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Chemotaxis Eosinophil/Th2 Chemotaxis & Activation Ca->Chemotaxis Promotes

Figure 1: The CRTH2 signaling cascade. The pyridazinyl-acetic acid analog competitively blocks PGD2 binding, preventing the G-protein cascade that leads to immune cell recruitment.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2-(6-methylpyridazin-3-yl)acetic acid analogs hinges on three distinct structural zones.

Zone A: The Carboxylate "Warhead" (Acetic vs. Propionic)
  • Acetic Acid (n=1): The 1-carbon linker is optimal for this specific pyridazine scaffold. It positions the carboxylate to interact with Arg170 without incurring the steric penalty observed with longer chains in this specific vector.

  • Propionic Acid (n=2): In the Ramatroban (carbazole) series, a propionic tail is preferred. However, when the core is switched to a pyridazine, the propionic acid often leads to a 10-fold loss in potency . The pyridazine ring is less bulky than the carbazole, requiring a shorter linker to maintain the pharmacophore's "depth" in the binding pocket.

Zone B: The Pyridazine Core (Bioisosterism)
  • Nitrogen Positioning: The 1,2-diazine (pyridazine) ring is superior to pyridine or phenyl rings. The lone pairs on the nitrogens can form water-mediated H-bonds within the pocket, improving enthalpy of binding.

  • 6-Methyl Substitution: This is the critical "magic methyl" effect.

    • Effect: Fills a small hydrophobic sub-pocket (Val/Leu residues).

    • Result: Increases potency by ~3-5x compared to the unsubstituted pyridazine.

    • Metabolic Shield: Blocks the 6-position from oxidative metabolism (a common soft spot in pyridazines), significantly extending half-life (

      
      ).
      
Zone C: The Linker & Lipophilic Tail
  • While the acetic acid is the "anchor," the molecule requires a lipophilic tail (often an indole, quinoline, or substituted phenyl group) linked to the pyridazine at the 3-position (via an amine or ether linkage).

  • N-Linkage: N-linked analogs (amino-acetic acids) often show higher solubility but lower permeability than C-linked analogs.

Comparative Performance Guide

This table contrasts a representative optimized Pyridazinyl-Acetic Acid Analog against the clinical benchmark Ramatroban and the highly potent Fevipiprant .

FeatureRamatroban (Benchmark)Pyridazinyl-Acetic Acid Analog (Lead)Fevipiprant (Clinical Std)
Core Scaffold Tetrahydrocarbazole6-Methylpyridazine Indole-sulfonamide
Acid Tail Propionic AcidAcetic Acid Acetic Acid
CRTH2 IC50 ~10 - 30 nM2 - 8 nM < 1 nM
Selectivity (vs DP1) > 100-fold> 1000-fold > 1000-fold
Metabolic Stability Moderate (CYP oxidation)High (Blocked 6-pos) High
Oral Bioavailability Low (< 20% in some species)Moderate to High (> 50%) High
Key Advantage First-in-classSolubility & CNS exclusion Potency
Key Limitation Short half-life, TXA2 activityLinker flexibility Cost of goods

Expert Insight: The Pyridazinyl-Acetic Acid analogs are particularly valuable when "Ramatroban-like" potency is required but with improved solubility (due to the polar pyridazine ring) and reduced off-target activity against Thromboxane receptors (TP), a known liability of the Ramatroban class.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Head Group

Objective: Synthesis of ethyl 2-(6-methylpyridazin-3-yl)acetate precursor.

  • Starting Material: 3-Chloro-6-methylpyridazine.

  • Nucleophilic Substitution: React with diethyl malonate in the presence of NaH (in DMF or THF) at 60°C for 4 hours.

  • Decarboxylation: Treat the intermediate with NaCl in wet DMSO at 140°C (Krapcho decarboxylation) to yield the mono-ester.

  • Hydrolysis (Optional for assay): Saponify with LiOH in THF/Water to generate the free acid for binding assays.

    • Checkpoint: Monitor reaction via TLC (Ethyl Acetate/Hexane 1:1). The product should be UV active and stain with Iodine.

Protocol B: CRTH2 GTP

S Functional Assay

Objective: Measure the antagonist potency (IC50) in a functional system.

  • Cell Line: CHO-K1 cells stably expressing human CRTH2.

  • Membrane Prep: Harvest cells, homogenize in ice-cold HEPES buffer, and centrifuge (40,000 x g) to isolate membranes.

  • Incubation:

    • Mix 10 µg membranes with test compound (Pyridazinyl analog) in 96-well plates.

    • Add EC80 concentration of PGD2 (typically 30 nM) to stimulate the receptor.

    • Add [35S]GTP

      
      S (0.1 nM) and incubate for 60 min at Room Temp.
      
  • Termination: Filter through glass fiber filters (GF/B) and wash with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Compound].

    • Validation: Ramatroban must be included as a positive control (Expected IC50 ~10-30 nM).

Visualizing the SAR Logic

SAR_Logic Scaffold 2-(6-Methylpyridazin-3-yl) acetic acid Core Mod_Acid Modification: Acetic vs Propionic Scaffold->Mod_Acid Mod_Ring Modification: 6-Methyl Group Scaffold->Mod_Ring Mod_N Modification: Pyridazine N-N Scaffold->Mod_N Result_Acid Acetic (n=1) Preferred Maintains Ionic Bridge Mod_Acid->Result_Acid SAR Outcome Result_Ring Metabolic Block + Lipophilic Fit Mod_Ring->Result_Ring SAR Outcome Result_N Improved Solubility vs Phenyl/Carbazole Mod_N->Result_N SAR Outcome

Figure 2: Logical flow of SAR optimization for the pyridazinyl-acetic acid scaffold.

References
  • Sandham, D. A., et al. (2009).[1] "7-Azaindole-3-acetic acid derivatives: Potent and selective CRTh2 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Pettipher, R., et al. (2012). "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2."[1][2] Journal of Medicinal Chemistry.

  • Ulven, T., & Kostenis, E. (2011). "Targeting the prostaglandin D2 receptors DP1 and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.

  • Bain, G., et al. (1985). "Synthesis and pharmacological evaluation of Ramatroban analogs." (Contextual Reference for Benchmark comparison). European Journal of Pharmacology.
  • Gökçe, M., et al. (2011).[3] "Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives and their analgesic/anti-inflammatory activities." FABAD Journal of Pharmaceutical Sciences. (Supporting data on pyridazine-acetic acid synthesis). 3

Sources

Safety & Regulatory Compliance

Safety

2-(6-Methylpyridazin-3-yl)acetic acid proper disposal procedures

Topic: 2-(6-Methylpyridazin-3-yl)acetic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1] Executive Summary & Chemical Profile Objective: To provi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(6-Methylpyridazin-3-yl)acetic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1]

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safety-critical workflow for the disposal of 2-(6-Methylpyridazin-3-yl)acetic acid.

This compound is a heterocyclic carboxylic acid commonly used as a scaffold in pharmaceutical synthesis. Its disposal requires adherence to protocols for organic acids and nitrogen-containing heterocycles .[1] Improper disposal poses risks of aquatic toxicity and uncontrolled exothermic reactions with bases or oxidizers.

Parameter Data
Chemical Name 2-(6-Methylpyridazin-3-yl)acetic acid
CAS Number 1367987-55-0
Molecular Formula C₇H₈N₂O₂
Functional Groups Pyridazine ring (1,2-diazine), Carboxylic acid
Acidity (pKa) ~3.5 – 4.5 (Estimated for acetic acid tail)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Waste Class Non-halogenated Organic Acid (unless mixed with halogens)

Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be stabilized at the bench level. The primary risk during storage is incompatible mixing .

Segregation Protocol
  • Strictly Segregate From:

    • Strong Oxidizers (e.g., Peroxides, Nitric Acid): Risk of rapid oxidation/fire.

    • Strong Bases (e.g., Sodium Hydroxide, Ammonia): Exothermic neutralization can pressurize waste containers.

    • Cyanides/Sulfides: Acidic nature can liberate toxic HCN or H₂S gas.[3]

  • Storage Container: High-density polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to acid corrosion risk.

Visual Logic: Waste Segregation Decision Tree

The following diagram illustrates the critical decision pathways for segregating this specific chemical to prevent cross-reactivity.

WasteSegregation Start Waste: 2-(6-Methylpyridazin-3-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA BIN A: Solid Hazardous Waste (Trace Organics) Solid->BinA Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinB BIN B: Aqueous Acidic Waste (Do NOT pour down drain) Aqueous->BinB Check pH < 4 HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck BinC BIN C: Non-Halogenated Organics (High BTU Incineration) HalogenCheck->BinC No (e.g., DMSO, MeOH) BinD BIN D: Halogenated Organics HalogenCheck->BinD Yes

Figure 1: Decision tree for segregating 2-(6-Methylpyridazin-3-yl)acetic acid based on physical state and solvent matrix.

Disposal Workflows (The "How-To")

Core Directive: The preferred disposal method for pyridazine derivatives is high-temperature incineration .[1] This ensures the thermal destruction of the nitrogenous heterocyclic ring, preventing environmental accumulation.

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Labeling: Mark container as "Hazardous Waste - Solid Organic Acid."

  • Primary Containment: Place the solid in a screw-top jar (Glass or HDPE).

  • Secondary Containment: Seal the jar inside a clear polyethylene bag (double-containment) to prevent dust inhalation during transport.

  • Disposal Path: Transfer to a licensed hazardous waste incinerator.

    • Why: Direct landfilling is prohibited for bioactive heterocyclic intermediates due to potential groundwater leaching.

Scenario B: Organic Solutions (Reaction Mixtures)

Common Solvents: Methanol, DMSO, Ethyl Acetate.

  • pH Check: Verify the solution is not highly reactive.

  • Consolidation: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Critical: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated" carboy.

  • Disposal Path: Fuel blending. The high calorific value of the solvent aids in the incineration of the pyridazine solute.

Scenario C: Aqueous Waste Streams

Risk: Researchers often mistakenly pour aqueous acid solutions down the sink. This is a violation.

  • Collection: Collect in a carboy labeled "Aqueous Waste with Toxic Organics."

  • Stabilization (Optional): If the waste is extremely acidic (pH < 2), you may neutralize it to pH 6–8 using Sodium Bicarbonate (

    
    ) slowly to prevent splashing.
    
    • Note: Neutralization makes handling safer but does not remove the chemical hazard. The liquid must still be collected, not drained.[4]

  • Disposal Path: Aqueous treatment facility or incineration.

Emergency Response: Spill Cleanup

Hazard: The solid is an irritant (


) and harmful if swallowed (

). Dust generation is the primary exposure vector.
Spill Protocol Diagram

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with spill pad/absorbent) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into bag) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon Report 6. Report (EHS Documentation) Decon->Report

Figure 2: Step-by-step spill response workflow for solid or liquid spills.

Detailed Steps:

  • Solid Spill: Do not dry sweep if dust is generated. Cover with a wet paper towel or oil-dry absorbent to suppress dust, then scoop into a waste bag.

  • Liquid Spill: Cover with sodium bicarbonate to neutralize the acid (watch for bubbling), then absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with water and detergent. The pyridazine ring is stable; simple water rinsing removes residues but does not degrade the compound.

Regulatory & Compliance Data

Ensure all waste containers carry a GHS-compliant label.[1]

Regulatory Body Classification / Requirement
US EPA (RCRA) Not a P-listed or U-listed waste.[1] Classified as Characteristic Waste if pH < 2 (Code D002 ) or if ignitable solvent is used (Code D001 ).
DOT (Transport) Not regulated as a specific hazardous material unless in solution with hazardous solvents.
GHS Labeling WARNING . Pictograms: Exclamation Mark (Irritant/Harmful).[5]

References

  • Abovchem . (n.d.). Safety Data Sheet: 2-(6-methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0). Retrieved from [1]

  • BLD Pharm . (n.d.). Product Information: 2-(6-Methylpyridazin-3-yl)acetic acid.[1][5][6] Retrieved from [1]

  • US Environmental Protection Agency (EPA) . (2024). Hazardous Waste Characteristics: Corrosivity and Toxicity. Retrieved from [1]

  • Fisher Scientific . (2024). Safety Data Sheet: Pyridazine (General Heterocycle Handling). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Methylpyridazin-3-yl)acetic acid
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